molecular formula C27H30Cl2FN9O4 B15577151 PF-06815345 hydrochloride

PF-06815345 hydrochloride

Numéro de catalogue: B15577151
Poids moléculaire: 634.5 g/mol
Clé InChI: RFEUFHPTEFEGDQ-KUGOCAJQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PF-06815345 hydrochloride is a useful research compound. Its molecular formula is C27H30Cl2FN9O4 and its molecular weight is 634.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H30Cl2FN9O4

Poids moléculaire

634.5 g/mol

Nom IUPAC

[(1S)-1-[5-[4-[4-[(3-chloro-2-pyridinyl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-1-methylpyrazol-5-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride

InChI

InChI=1S/C27H29ClFN9O4.ClH/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24;/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3;1H/t16-,18+;/m0./s1

Clé InChI

RFEUFHPTEFEGDQ-KUGOCAJQSA-N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of PF-06815345 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 hydrochloride is a potent, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), PF-06815345 prevents the degradation of LDLR, leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document provides a comprehensive overview of the mechanism of action of PF-06815345, including its effects on the PCSK9 signaling pathway, quantitative in vitro and in vivo data, and detailed experimental protocols for the evaluation of similar small molecule PCSK9 inhibitors.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of cholesterol metabolism.[1] Synthesized primarily in the liver, PCSK9 is secreted into the plasma where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1] This binding initiates the endocytosis of the PCSK9-LDLR complex. Within the acidic environment of the endosome, the complex is targeted for degradation in lysosomes, which prevents the LDLR from recycling back to the cell surface.[1] The resulting reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, a key factor in the development of atherosclerotic cardiovascular disease.

The inhibition of PCSK9 is a clinically validated therapeutic strategy for lowering LDL-C. By blocking the interaction between PCSK9 and LDLR, the degradation of the receptor is prevented, allowing more LDLRs to be recycled to the hepatocyte surface. This, in turn, enhances the clearance of LDL-C from the bloodstream.

This compound: A Small Molecule PCSK9 Inhibitor

PF-06815345 is an orally bioavailable small molecule designed to inhibit the activity of PCSK9. Unlike monoclonal antibody therapies that bind to circulating PCSK9, small molecule inhibitors like PF-06815345 have the potential to offer a more convenient oral dosing regimen.

Mechanism of Action

The primary mechanism of action of PF-06815345 is the inhibition of the protein-protein interaction between PCSK9 and the LDLR. By doing so, it prevents PCSK9-mediated degradation of the LDLR, leading to an increase in the number of LDLRs on the surface of liver cells and a subsequent reduction in plasma LDL-C levels. While the precise binding site of PF-06815345 on PCSK9 has not been publicly disclosed, it is hypothesized to interfere with the binding of PCSK9 to the EGF-A domain of the LDLR.

Quantitative Data

The following tables summarize the available quantitative data for this compound. Due to the discontinuation of its clinical development, publicly available data is limited.

ParameterValueAssay TypeReference
IC50 13.4 μMPCSK9 Inhibition[2]
Animal ModelDosageRouteEffectTime PointReference
Humanized PCSK9 Mouse 500 mg/kgOral (p.o.), single dose72% reduction in plasma PCSK94 hours post-treatment[2]

Signaling Pathways and Experimental Workflows

PCSK9 Signaling Pathway and Point of Intervention for PF-06815345

The following diagram illustrates the PCSK9 signaling pathway and the proposed mechanism of inhibition by PF-06815345.

PCSK9_Pathway cluster_Hepatocyte Hepatocyte cluster_LDL_Uptake cluster_Extracellular Extracellular Space LDLR_Gene LDLR Gene ER Endoplasmic Reticulum LDLR_Gene->ER Transcription & Translation PCSK9_Gene PCSK9 Gene PCSK9_Gene->ER Transcription & Translation Golgi Golgi Apparatus ER->Golgi Processing Cell_Surface_LDLR LDLR on Cell Surface Golgi->Cell_Surface_LDLR Secretion Secreted_PCSK9 Secreted PCSK9 Golgi->Secreted_PCSK9 Secretion Lysosome Lysosome Endosome Endosome Endosome->Lysosome Degradation of LDL-C Endosome->Lysosome Targeting for Degradation Endosome->Cell_Surface_LDLR Recycling LDL_Uptake_Complex LDL-C-LDLR Complex PCSK9_LDLR_Complex PCSK9-LDLR Complex Secreted_PCSK9->Cell_Surface_LDLR Binding LDL_C LDL-C LDL_C->Cell_Surface_LDLR LDL_Uptake_Complex->Endosome Endocytosis PF06815345 PF-06815345 PF06815345->Secreted_PCSK9 Inhibition PCSK9_LDLR_Complex->Endosome Endocytosis

Caption: PCSK9-mediated LDLR degradation and inhibition by PF-06815345.

Experimental Workflow for In Vitro PCSK9-LDLR Binding Assay

This diagram outlines a typical workflow for determining the IC50 of a small molecule inhibitor of the PCSK9-LDLR interaction.

In_Vitro_Workflow start Start plate_prep Coat 96-well plate with recombinant human LDLR start->plate_prep blocking Block non-specific binding sites plate_prep->blocking incubation Pre-incubate PCSK9 with varying concentrations of PF-06815345 blocking->incubation binding Add PCSK9-inhibitor mixture to LDLR-coated plate incubation->binding wash1 Wash to remove unbound PCSK9 binding->wash1 detection Add HRP-conjugated detection antibody wash1->detection wash2 Wash to remove unbound antibody detection->wash2 substrate Add TMB substrate wash2->substrate stop Stop reaction with stop solution substrate->stop read Read absorbance at 450 nm stop->read analysis Calculate % inhibition and determine IC50 read->analysis end End analysis->end

Caption: Workflow for a PCSK9-LDLR binding inhibition assay.

Experimental Workflow for In Vivo Evaluation in a Mouse Model

The following diagram provides a general workflow for assessing the in vivo efficacy of an oral PCSK9 inhibitor.

In_Vivo_Workflow start Start acclimatization Acclimatize mice and induce hypercholesterolemia start->acclimatization grouping Randomize mice into vehicle and treatment groups acclimatization->grouping baseline Collect baseline blood samples (Time 0) grouping->baseline dosing Administer PF-06815345 or vehicle via oral gavage baseline->dosing sampling Collect blood samples at predetermined time points dosing->sampling plasma_sep Separate plasma by centrifugation sampling->plasma_sep analysis Analyze plasma for PCSK9 and lipid levels (ELISA, biochemical assays) plasma_sep->analysis data_analysis Calculate % change from baseline and perform statistical analysis analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing of an oral PCSK9 inhibitor.

Experimental Protocols

While specific protocols for PF-06815345 are not publicly available, the following are representative methodologies for key experiments used to characterize small molecule PCSK9 inhibitors.

In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor on the binding of PCSK9 to the LDLR.

Materials:

  • Recombinant human PCSK9

  • Recombinant human LDLR (EGF-A domain)

  • 96-well high-binding microplates

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated anti-His-tag antibody (or other tag-specific antibody)

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Test compound (e.g., PF-06815345)

Procedure:

  • Coating: Coat the wells of a 96-well microplate with recombinant human LDLR-EGF-A domain (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in assay buffer.

  • Pre-incubation: In a separate plate, pre-incubate a fixed concentration of recombinant human PCSK9 with the various concentrations of the test compound for 30-60 minutes at 37°C.

  • Binding: Transfer the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 2 hours at 37°C.

  • Washing: Wash the plate five times with wash buffer to remove unbound PCSK9.

  • Detection: Add HRP-conjugated anti-His-tag antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration of the test compound relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study in a Hypercholesterolemic Mouse Model

Objective: To evaluate the in vivo efficacy of an orally administered small molecule PCSK9 inhibitor in reducing plasma PCSK9 and LDL-C levels.

Materials:

  • Hypercholesterolemic mouse model (e.g., C57BL/6 mice on a high-fat diet, or a humanized PCSK9 model)

  • Test compound (e.g., PF-06815345)

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microtainer tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

  • ELISA kit for mouse/human PCSK9

  • Biochemical analyzer for lipid panel analysis

Procedure:

  • Animal Model and Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) and feed them a high-fat diet for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia.

  • Formulation Preparation: Formulate the test compound for oral administration by creating a suspension in a suitable vehicle.

  • Grouping and Baseline Sampling: Randomly assign mice to experimental groups (e.g., vehicle control, test compound at various doses). A typical group size is 8-10 mice. Collect a baseline blood sample (Time 0) from the tail vein or retro-orbital sinus under anesthesia.

  • Administration: Administer the test compound formulation or vehicle to the respective groups via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 4, 8, 24 hours) to establish a pharmacodynamic profile.

  • Plasma Preparation: Process the blood by centrifuging at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Biochemical Analysis:

    • Measure plasma PCSK9 concentrations using a commercially available ELISA kit.

    • Measure plasma levels of Total Cholesterol, LDL-C, HDL-C, and Triglycerides using an automated biochemical analyzer.

  • Data Analysis: Calculate the percentage change in PCSK9 and lipid levels from baseline for each animal. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control group.

Conclusion

This compound is a potent, orally active small molecule inhibitor of PCSK9 that functions by disrupting the PCSK9-LDLR interaction. This mechanism leads to increased LDLR recycling and enhanced clearance of LDL-C. Although the clinical development of PF-06815345 was discontinued (B1498344) for strategic reasons, the available preclinical data demonstrates its potential as a lipid-lowering agent. The experimental protocols and workflows described herein provide a framework for the evaluation and characterization of novel small molecule PCSK9 inhibitors, a promising class of therapeutics for the management of hypercholesterolemia.

References

An In-Depth Technical Guide to PF-06815345 Hydrochloride: An Oral PCSK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism, making it a prime therapeutic target for hypercholesterolemia. While monoclonal antibodies have validated this target, the development of oral small-molecule inhibitors remains a significant goal. This technical guide provides a comprehensive overview of PF-06815345 hydrochloride, an orally active small-molecule inhibitor of PCSK9. Despite its promising preclinical profile, clinical development was discontinued (B1498344) for strategic reasons. This document consolidates the available preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and drug development process.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

PCSK9 is a serine protease predominantly synthesized in the liver that plays a critical role in regulating plasma LDL-C levels.[1] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This binding event triggers the internalization of the PCSK9-LDLR complex.[2] Within the acidic environment of the endosome, PCSK9 prevents the LDLR from recycling back to the cell surface, instead targeting it for degradation in the lysosome.[1][2] The resulting reduction in LDLR density on the hepatocyte surface leads to decreased clearance of circulating LDL-C, thereby elevating plasma LDL-C levels.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing cardiovascular disease risk.[3]

This compound: A Small-Molecule PCSK9 Inhibitor

PF-06815345 is an orally active and potent small-molecule inhibitor of PCSK9.[4] Its development represented an effort to create a more convenient, oral alternative to the injectable monoclonal antibody therapies that target PCSK9.

Mechanism of Action

PF-06815345 functions by directly inhibiting the activity of PCSK9. While the precise binding site has not been publicly detailed, as a small molecule, it is designed to interfere with the interaction between PCSK9 and the LDLR, thereby preventing PCSK9-mediated degradation of the LDLR. This preserves LDLR populations on the hepatocyte surface, enhancing the clearance of LDL-C from the bloodstream.

cluster_0 PCSK9 Signaling Pathway cluster_1 Inhibition by PF-06815345 PCSK9 Secreted PCSK9 LDLR LDL Receptor (LDLR) PCSK9->LDLR Binds Complex PCSK9-LDLR-LDL Complex LDLR->Complex LDL LDL-C LDL->LDLR Binds Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome (LDLR Degradation) Endosome->Lysosome PCSK9 directs to degradation Recycling LDLR Recycling Endosome->Recycling Recycling Inhibited by PCSK9 Recycling->LDLR Inhibitor PF-06815345 Inhibitor->PCSK9 Inhibits

Caption: PCSK9 signaling pathway and the inhibitory action of PF-06815345.

Quantitative Preclinical Data

Publicly available quantitative data for this compound is limited. The following tables summarize the known in vitro and in vivo parameters.

Table 1: In Vitro Activity and Metabolism
ParameterValueAssay MethodSource
IC50 13.4 µMPCSK9 Inhibition Assay[5]
CLint (Human Enterocytes) <82.9 µL/min/mgIn vitro metabolic stability[5]
CLint (Human Hepatocytes) 97.6 µL/min/mgIn vitro metabolic stability[5]
Table 2: In Vivo Efficacy in a Humanized PCSK9 Mouse Model
Dose (p.o.)Time PointPlasma PCSK9 ReductionAnimal ModelSource
500 mg/kg4 hours72%Humanized PCSK9 Mouse[5]

Experimental Protocols

Detailed experimental protocols for PF-06815345 have not been publicly disclosed. However, based on standard methodologies for evaluating PCSK9 inhibitors, the following protocols represent the likely approaches used.

PCSK9-LDLR Binding Inhibition ELISA

This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR ectodomain.

  • Materials : 96-well microplate, recombinant human LDLR ectodomain, recombinant human PCSK9 (biotinylated), PF-06815345, blocking buffer, wash buffer, streptavidin-HRP, TMB substrate, stop solution.

  • Protocol :

    • Coating : Coat a 96-well plate with recombinant LDLR ectodomain overnight at 4°C.

    • Blocking : Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

    • Inhibitor Incubation : In a separate plate, pre-incubate various concentrations of PF-06815345 with a fixed concentration of biotinylated PCSK9 for 1 hour.

    • Binding Reaction : Transfer the inhibitor/PCSK9 mixture to the LDLR-coated plate and incubate for 2 hours at room temperature.

    • Detection : Wash the plate and add streptavidin-HRP. Incubate for 1 hour.

    • Signal Development : After a final wash, add TMB substrate. Stop the reaction with a stop solution.

    • Data Acquisition : Read absorbance at 450 nm. Calculate the IC50 value from the dose-response curve.[6]

Cell-Based LDL Uptake Assay

This functional assay measures the ability of an inhibitor to rescue PCSK9-mediated reduction of LDL uptake in a hepatic cell line.

  • Materials : HepG2 cells, cell culture medium, fluorescently labeled LDL (e.g., DiI-LDL), recombinant human PCSK9, PF-06815345, 96-well black, clear-bottom plates.

  • Protocol :

    • Cell Seeding : Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treatment : Replace the medium with serum-free medium containing various concentrations of PF-06815345. Add a predetermined concentration of recombinant PCSK9 to induce LDLR degradation. Incubate for 4-6 hours.

    • LDL Uptake : Add fluorescently labeled LDL to each well and incubate for an additional 2-4 hours.

    • Quantification : Wash the cells to remove unbound LDL and measure the fluorescence intensity using a plate reader or fluorescence microscope. An increase in fluorescence in the presence of the inhibitor indicates a rescue of LDL uptake.[2][7]

cluster_workflow Cell-Based LDL Uptake Assay Workflow A 1. Seed HepG2 Cells in 96-well plate B 2. Treat with PF-06815345 + Recombinant PCSK9 A->B C 3. Add Fluorescent LDL (DiI-LDL) B->C D 4. Incubate to allow LDL uptake C->D E 5. Wash to remove unbound LDL D->E F 6. Measure Fluorescence (Quantify LDL Uptake) E->F

Caption: A typical workflow for a cell-based LDL uptake assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free data on the binding affinity and kinetics of an inhibitor to its target.

  • Materials : SPR instrument, sensor chip (e.g., CM5), recombinant human PCSK9, PF-06815345, running buffer, immobilization reagents.

  • Protocol :

    • Immobilization : Immobilize recombinant human PCSK9 onto the sensor chip surface via amine coupling.

    • Binding Analysis : Inject a series of concentrations of PF-06815345 in running buffer over the chip surface (association phase).

    • Dissociation : Flow running buffer alone over the surface to monitor the dissociation of the inhibitor.

    • Data Analysis : Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[6]

Clinical Development and Discontinuation

PF-06815345 entered a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[8] The study was a randomized, double-blind, placebo-controlled, single escalating oral dose design.[8] However, the trial was terminated in April 2016. The stated reason for discontinuation was a "strategic business decision not to pursue the indication," and it was explicitly noted that the decision was not due to safety or efficacy concerns.[8]

cluster_dev PF-06815345 Development Timeline Preclinical Preclinical Development (In Vitro & In Vivo Studies) Phase1 Phase 1 Clinical Trial (NCT02654899) Initiated Preclinical->Phase1 Termination Trial Terminated (April 2016) Phase1->Termination Reason Reason: Strategic Business Decision Termination->Reason

Caption: The development and discontinuation timeline of PF-06815345.

Conclusion and Future Outlook

This compound is a potent, orally active small-molecule inhibitor of PCSK9 that demonstrated promising preclinical activity. The available data, though limited, indicates its ability to inhibit PCSK9 and reduce its plasma levels in vivo. The termination of its clinical development for strategic reasons highlights the challenges in bringing new therapies to a market that includes established and effective biologic treatments. The pursuit of oral PCSK9 inhibitors remains an active area of research, with the ultimate goal of providing a convenient, cost-effective, and potent oral therapy for the management of hypercholesterolemia. The story of PF-06815345 serves as a valuable case study in the complexities of pharmaceutical development beyond initial scientific promise.

References

Unveiling the Bioactivation of PF-06815345 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PF-06815345 hydrochloride is an orally administered prodrug designed to deliver the active proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, PF-06811701. The prodrug approach is a strategic maneuver to enhance the oral bioavailability of the active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the activation mechanism of PF-06815345, focusing on the enzymatic conversion to its active metabolite.

Core Activation Pathway: Enzymatic Hydrolysis

The conversion of the inactive prodrug, PF-06815345, to the pharmacologically active PCSK9 inhibitor, PF-06811701, is achieved through enzymatic hydrolysis. This biotransformation is a critical step for the drug's efficacy. While specific in vivo metabolic data for PF-06815345 is limited in publicly available literature, the design of the prodrug, featuring a chiral hemiaminal carbonate moiety, strongly points towards activation by a class of enzymes known as hydrolases, particularly esterases or lipases.

A key publication by Brennan, Piotrowski, and colleagues from Pfizer, detailing the synthesis of a structurally related PCSK9 inhibitor, describes the use of enzymatic resolution to isolate the desired enantiomer of the prodrug. This process relies on the stereoselective hydrolysis of a functional group by an enzyme, a principle that mirrors the likely in vivo activation of PF-06815345.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the enzymatic activation process as described in the synthesis of a closely related PCSK9 inhibitor prodrug. This data provides a foundational understanding of the enzymatic kinetics involved.

ParameterValueConditionsSource
EnzymeLipase (B570770)-Brennan et al., 2019
Reaction TimeNot Specified-Brennan et al., 2019
Enantiomeric Excess (of desired prodrug enantiomer)>99%Enzymatic hydrolysisBrennan et al., 2019

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and enzymatic resolution of a similar PCSK9 inhibitor prodrug, providing a framework for understanding the experimental basis of PF-06815345's activation.

Protocol 1: General Enzymatic Hydrolysis for Prodrug Resolution

Objective: To selectively hydrolyze one enantiomer of a racemic prodrug mixture to isolate the desired enantiomer.

Materials:

  • Racemic prodrug mixture

  • Selected lipase (e.g., from Candida antarctica)

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Organic solvent (e.g., toluene)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Dissolve the racemic prodrug mixture in a suitable organic solvent.

  • Prepare a solution of the lipase in the aqueous buffer.

  • Combine the organic and aqueous phases in a reaction vessel.

  • Stir the biphasic mixture at a controlled temperature (e.g., 25-37 °C).

  • Monitor the reaction progress by periodically taking samples from the organic phase and analyzing the enantiomeric excess of the remaining prodrug using chiral HPLC.

  • Once the desired enantiomeric excess is achieved, stop the reaction by separating the aqueous and organic layers.

  • Isolate the desired unreacted prodrug enantiomer from the organic phase through standard workup and purification procedures (e.g., washing, drying, and solvent evaporation).

  • The hydrolyzed, undesired enantiomer will primarily reside in the aqueous phase.

Visualizing the Activation and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Prodrug_Activation_Pathway PF-06815345_hydrochloride This compound (Prodrug) Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., by Esterases/Lipases in vivo) PF-06815345_hydrochloride->Enzymatic_Hydrolysis PF-06811701 PF-06811701 (Active PCSK9 Inhibitor) Enzymatic_Hydrolysis->PF-06811701 Inactive_Metabolite Inactive Metabolite Enzymatic_Hydrolysis->Inactive_Metabolite

Caption: Prodrug activation pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_resolution Enzymatic Resolution cluster_analysis Analysis Racemic_Prodrug Synthesis of Racemic Prodrug Enzymatic_Hydrolysis Enzymatic Hydrolysis (Lipase) Racemic_Prodrug->Enzymatic_Hydrolysis Separation Separation of Enantiomers Enzymatic_Hydrolysis->Separation Desired_Enantiomer Desired Prodrug Enantiomer Separation->Desired_Enantiomer Undesired_Metabolite Hydrolyzed Undesired Enantiomer Separation->Undesired_Metabolite Chiral_HPLC Chiral HPLC Analysis (ee determination) Desired_Enantiomer->Chiral_HPLC

Caption: Experimental workflow for enzymatic resolution of the prodrug.

Conclusion

The activation of this compound to its active form, PF-06811701, is a critical step mediated by enzymatic hydrolysis. While the precise in vivo enzymes are not definitively identified in the public domain, the chemical structure of the prodrug and related synthetic methodologies strongly suggest the involvement of esterases or lipases. The successful use of enzymatic resolution in the synthesis of a similar compound underscores the feasibility and stereoselectivity of this approach. Further in vitro and in vivo metabolism studies are necessary to fully characterize the specific enzymes and pharmacokinetic profile of PF-06815345 bioactivation. This guide provides a foundational understanding for researchers and professionals in the field of drug development, leveraging available scientific literature to illuminate the core activation mechanism of this novel PCSK9 inhibitor.

Unveiling the Target: A Technical Guide to the Biological Validation of PF-06815345 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 hydrochloride, a small molecule inhibitor, has been identified as a modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth overview of the biological target validation of PF-06815345, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows. Although the clinical development of PF-06815345 was discontinued, the validation of its biological target serves as a valuable case study for researchers in the field of cardiovascular drug discovery.

Core Target and Mechanism of Action

The primary biological target of PF-06815345 is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) .[1][2] PCSK9 is a serine protease that plays a critical role in the regulation of LDL-C levels. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating LDL-C.[1] By inhibiting the interaction between PCSK9 and the LDLR, PF-06815345 increases the number of LDLRs available to clear LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[3][4]

Quantitative Data Summary

The inhibitory potency of PF-06815345 against its target, PCSK9, has been quantified through in vitro assays. The following table summarizes the available data for PF-06815345.

CompoundAssay TypeParameterValue
PF-06815345PCSK9 Inhibition AssayIC5013.4 μM[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The mechanism of action of PF-06815345 involves the disruption of the PCSK9-mediated LDLR degradation pathway. The following diagram illustrates this signaling cascade and the point of intervention for PF-06815345.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds LDLR_Internalized LDLR LDLR->LDLR_Internalized Internalization LDL LDL LDL->LDLR Binds PF06815345 PF-06815345 PF06815345->PCSK9 Inhibits Lysosome Lysosome LDLR_Internalized->Lysosome Degradation Recycling_Endosome Recycling Endosome LDLR_Internalized->Recycling_Endosome Recycling Recycling_Endosome->LDLR

Caption: PCSK9 signaling pathway and the inhibitory action of PF-06815345.

Experimental Protocols

The validation of PF-06815345 as a PCSK9 inhibitor involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to disrupt the interaction between PCSK9 and the LDLR.

  • Materials:

    • Recombinant human LDLR-EGF-A domain

    • Recombinant human PCSK9 (biotinylated)

    • Streptavidin-HRP (Horse Radish Peroxidase)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 1M H₂SO₄)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • 96-well microplate

    • Test compound (PF-06815345)

  • Procedure:

    • Coat a 96-well microplate with recombinant human LDLR-EGF-A domain overnight at 4°C.

    • Wash the plate with wash buffer to remove unbound LDLR.

    • Block the plate with assay buffer for 1-2 hours at room temperature.

    • Prepare serial dilutions of the test compound (PF-06815345) in assay buffer.

    • In a separate plate, pre-incubate the diluted test compound with biotinylated PCSK9 for 1 hour at room temperature.

    • Transfer the PCSK9-compound mixture to the LDLR-coated plate and incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound PCSK9.

    • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

    • Wash the plate to remove unbound Streptavidin-HRP.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Cellular LDLR Degradation Assay (Western Blot)

This assay measures the ability of a compound to prevent PCSK9-mediated degradation of the LDLR in a cellular context.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2)

    • Cell culture medium

    • Recombinant human PCSK9

    • Test compound (PF-06815345)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Primary antibodies (anti-LDLR, anti-beta-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound (PF-06815345) at various concentrations for 1 hour.

    • Add recombinant human PCSK9 to the media and incubate for 4-6 hours.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against LDLR and a loading control (e.g., beta-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative amount of LDLR protein.

LDL Uptake Assay (Fluorescent LDL)

This functional assay assesses the ability of a compound to enhance the uptake of LDL by hepatocytes.

  • Materials:

    • Hepatocyte cell line (e.g., HepG2)

    • Cell culture medium

    • Fluorescently labeled LDL (e.g., DiI-LDL)

    • Recombinant human PCSK9

    • Test compound (PF-06815345)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed HepG2 cells in a glass-bottom plate or a black-walled 96-well plate.

    • Treat the cells with the test compound (PF-06815345) and recombinant human PCSK9 as described in the LDLR degradation assay.

    • Remove the treatment media and add fresh media containing fluorescently labeled LDL.

    • Incubate for 2-4 hours to allow for LDL uptake.

    • Wash the cells with PBS to remove unbound fluorescent LDL.

    • Fix the cells (optional, for microscopy).

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • An increase in fluorescence indicates enhanced LDL uptake.

Experimental Workflow

The following diagram illustrates a typical workflow for the biological validation of a PCSK9 inhibitor like PF-06815345.

Workflow Start Compound Synthesis (PF-06815345) Biochemical_Assay Biochemical Assay (PCSK9-LDLR Binding) Start->Biochemical_Assay Cellular_Assay Cellular Assays Biochemical_Assay->Cellular_Assay Potent Hit LDLR_Degradation LDLR Degradation (Western Blot) Cellular_Assay->LDLR_Degradation LDL_Uptake LDL Uptake (Fluorescent LDL) Cellular_Assay->LDL_Uptake In_Vivo In Vivo Studies (Animal Models) LDLR_Degradation->In_Vivo Active in Cells LDL_Uptake->In_Vivo Active in Cells End Target Validated In_Vivo->End Efficacious

Caption: Experimental workflow for PCSK9 inhibitor target validation.

Conclusion

The biological target of this compound has been validated as PCSK9. Through a series of in vitro biochemical and cellular assays, it has been demonstrated that PF-06815345 inhibits the interaction between PCSK9 and the LDLR, leading to a functional increase in LDL uptake by hepatocytes. The methodologies and data presented in this guide provide a comprehensive framework for the biological validation of small molecule inhibitors targeting the PCSK9 pathway, a critical area of research for the development of novel therapies for hypercholesterolemia.

References

The Rise and Discontinuation of PF-06815345 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Groton, Connecticut - PF-06815345 hydrochloride, an orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), emerged from Pfizer's research and development pipeline as a promising agent for the management of hypercholesterolemia. Despite its potential, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and synthetic route of this compound, based on publicly available scientific literature and clinical trial information.

Discovery and Development Trajectory

PF-06815345 was identified as a potent inhibitor of PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. The development of an oral PCSK9 inhibitor was a significant goal for pharmaceutical companies, aiming to provide a more convenient alternative to the injectable monoclonal antibody therapies.

The development of PF-06815345 progressed to a Phase 1 clinical trial (NCT02654899) designed to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[1] However, this trial was terminated prematurely. Public records indicate that this was a strategic business decision and not due to safety or efficacy concerns.[1] Subsequently, Pfizer announced the discontinuation of its oral PCSK9 inhibitor program.[2]

Mechanism of Action: Targeting PCSK9 to Lower LDL-C

PCSK9 functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in the number of available LDLRs leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.

By inhibiting the interaction between PCSK9 and the LDLR, PF-06815345 was designed to increase the recycling of the LDLR to the hepatocyte surface. This enhanced receptor availability would, in turn, lead to increased uptake of LDL-C from the circulation and a reduction in plasma LDL-C concentrations.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor LDL_C LDL-C LDLR->LDL_C Binds PCSK9 PCSK9 PCSK9->LDLR Binds Lysosome Lysosome PCSK9->Lysosome Promotes Degradation LDL_C->LDLR PF06815345 PF-06815345 PF06815345->PCSK9 Inhibits Circulating_LDL Circulating LDL-C Circulating_LDL->LDL_C

Figure 1: Mechanism of Action of PF-06815345.

Physicochemical and Preclinical Data

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C₂₇H₂₉ClFN₉O₄
CAS Number 1900686-46-5
In Vitro Activity
ParameterValue
IC₅₀ (PCSK9 Inhibition) 13.4 µM[3]
In Vivo Animal Model

In a humanized PCSK9 mouse model, oral administration of PF-06815345 demonstrated a significant reduction in plasma PCSK9 levels. A single dose of 500 mg/kg resulted in a 72% decrease in plasma PCSK9 four hours post-administration.[3]

Clinical Development: Phase 1 Trial Overview

A Phase 1, randomized, double-blind, placebo-controlled, single-dose escalating study was initiated to assess the safety, tolerability, and pharmacokinetics of PF-06815345 in healthy subjects.

Figure 2: Workflow of the Phase 1 Clinical Trial for PF-06815345.

The primary outcome measures of the study were to be the incidence of all-causality adverse events, serious adverse events, and discontinuations due to adverse events, as well as pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The study intended to enroll healthy male and female subjects of non-childbearing potential between the ages of 18 and 55.[1]

Synthesis of this compound

The synthesis of PF-06815345 involved a multi-step process. A notable second-generation synthesis was developed, which featured a regioselective tin-mediated alkylation to construct the N-1 alkylated tetrazole and a kinetic enzymatic resolution to obtain the desired single enantiomer.[4]

General Synthetic Scheme

While a detailed, step-by-step protocol is not publicly available, the overall synthetic strategy can be summarized as follows:

  • Formation of Key Intermediates: Synthesis of the substituted pyrazole (B372694) and the chiral piperidine (B6355638) moieties.

  • Tetrazole Formation and Alkylation: Construction of the tetrazole ring followed by a regioselective N-1 alkylation.

  • Enzymatic Resolution: Separation of the desired enantiomer using an enzymatic resolution method.

  • Coupling and Final Assembly: Coupling of the key fragments to assemble the final molecule.

  • Salt Formation: Conversion to the hydrochloride salt.

Synthesis_Scheme cluster_0 Synthetic Pathway StartingMaterials Starting Materials Intermediate1 Substituted Pyrazole StartingMaterials->Intermediate1 Intermediate2 Chiral Piperidine StartingMaterials->Intermediate2 Intermediate3 Alkylated Tetrazole Intermediate1->Intermediate3 Coupling Fragment Coupling Intermediate2->Coupling Intermediate3->Coupling FinalProduct PF-06815345 Coupling->FinalProduct

Figure 3: High-level Synthetic Scheme for PF-06815345.

Conclusion

This compound represented a significant effort in the pursuit of an oral therapy for hypercholesterolemia through the inhibition of PCSK9. While the compound demonstrated promising preclinical activity, its clinical development was halted due to a strategic decision by Pfizer. The history of PF-06815345 underscores the complexities and challenges inherent in drug development, where factors beyond preclinical efficacy and early clinical safety can influence the trajectory of a promising therapeutic candidate. The scientific knowledge gained from its development, particularly in the area of small molecule PCSK9 inhibition and its chemical synthesis, contributes to the broader understanding of this important therapeutic target.

References

In-Depth Technical Guide: PF-06815345 Hydrochloride and its Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), PF-06815345 prevents the degradation of the LDLR, leading to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document provides a comprehensive technical overview of PF-06815345 and its active metabolite, PF-06811701. It includes a summary of the mechanism of action, available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows. While the clinical development of PF-06815345 was discontinued (B1498344) for strategic business reasons, the data gathered provides valuable insights for the development of oral PCSK9 inhibitors.

Mechanism of Action: PCSK9 Inhibition

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.

PF-06815345, as a small molecule inhibitor, is designed to interfere with the protein-protein interaction between PCSK9 and the LDLR. This inhibition is believed to occur through direct binding to PCSK9, preventing its association with the LDLR. Consequently, the degradation of the LDLR is reduced, and the receptor is recycled back to the cell surface, leading to a greater capacity for LDL-C uptake from the bloodstream and a subsequent lowering of plasma LDL-C levels.

PCSK9_Inhibition_Pathway cluster_hepatocyte Hepatocyte Circulating LDL Circulating LDL LDLR LDL Receptor Circulating LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binding PF-06815345 PF-06815345 PF-06815345->PCSK9 Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Degradation Pathway Recycled LDLR Recycled LDL Receptor Endosome->Recycled LDLR Recycling Pathway Recycled LDLR->LDLR

PCSK9 signaling pathway and inhibition by PF-06815345.

Quantitative Data

The following tables summarize the available quantitative data for PF-06815345 and information regarding its active metabolite, PF-06811701.

Table 1: In Vitro Activity and Metabolism of PF-06815345

ParameterValueSpecies/System
IC50 (PCSK9 Inhibition) 13.4 µMCell-free assay
Intrinsic Clearance (CLint) <82.9 µL/min/mgHuman Enterocytes
Intrinsic Clearance (CLint) 97.6 µL/min/mgHuman Hepatocytes

Table 2: In Vivo Efficacy of PF-06815345

DoseEffect on Plasma PCSK9Species/ModelTime Point
500 mg/kg (p.o., single dose)72% reductionHumanized PCSK9 Mouse4 hours post-dose

Table 3: Pharmacokinetic Parameters of PF-06815345 and its Active Metabolite PF-06811701 in Healthy Adult Subjects

ParameterPF-06815345PF-06811701 (Active Metabolite)
Cmax Data not publicly availableData not publicly available
Tmax Data not publicly availableData not publicly available
AUClast Measured[1]Measured[1]
AUC(0-inf) Measured[1]Measured[1]
t1/2 Data not publicly availableData not publicly available
CL/F Data not publicly availableData not publicly available

Note: Pharmacokinetic parameters for both PF-06815345 and its metabolite PF-06811701 were assessed as primary and secondary outcomes in a Phase 1 clinical trial (NCT02654899). However, the specific quantitative results of this study have not been publicly disclosed.[1]

Experimental Protocols

Detailed experimental protocols for the specific studies on PF-06815345 are not publicly available. However, based on standard methodologies in the field, the following sections describe the likely protocols used for key experiments.

PCSK9-LDLR Interaction Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for inhibitors of protein-protein interactions.

Objective: To quantify the inhibitory activity of PF-06815345 on the binding of PCSK9 to the LDLR.

Materials:

  • Recombinant human PCSK9 (biotinylated)

  • Recombinant human LDLR extracellular domain (Europium-labeled)

  • Dye-labeled acceptor (e.g., Streptavidin-d2)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplates

  • Test compound (PF-06815345)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: A serial dilution of PF-06815345 is prepared in assay buffer.

  • Reagent Preparation: Europium-labeled LDLR and dye-labeled acceptor are diluted in assay buffer to their working concentrations. Biotinylated PCSK9 is also diluted to its working concentration.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control to the wells of the 384-well plate.

    • Add a mixture of Europium-labeled LDLR and dye-labeled acceptor to all wells.

    • Initiate the binding reaction by adding biotinylated PCSK9 to all wells except for the negative controls.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 2 hours), protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: The TR-FRET signal is measured using a plate reader. The reader excites the Europium donor at a specific wavelength (e.g., 340 nm) and measures the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The percentage of inhibition is determined relative to the high (no inhibitor) and low (no PCSK9) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay is used to determine the intrinsic clearance of a compound by liver enzymes, primarily Cytochrome P450s.

Objective: To assess the metabolic stability of PF-06815345 in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Test compound (PF-06815345)

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (quenching solution)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a 96-well plate, the test compound (at a final concentration, e.g., 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH is run as a negative control to assess non-enzymatic degradation.

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which also precipitates the proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the characterization of a small molecule PCSK9 inhibitor and the logical relationship of its effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Assessment Assay PCSK9-LDLR Binding Assay (e.g., TR-FRET) IC50 Determine IC50 Assay->IC50 Metabolism Metabolic Stability (Microsomes, Hepatocytes) CLint Determine CLint Metabolism->CLint AnimalModel Dosing in Animal Model (e.g., Humanized PCSK9 Mouse) IC50->AnimalModel CLint->AnimalModel PK Pharmacokinetics (Plasma Concentration vs. Time) AnimalModel->PK PD Pharmacodynamics (Plasma PCSK9 Levels) AnimalModel->PD PK_Params Calculate PK Parameters (AUC, Cmax, t1/2) PK->PK_Params Efficacy Assess Efficacy (% PCSK9 Reduction) PD->Efficacy Phase1 Phase 1 Clinical Trial (Healthy Volunteers) PK_Params->Phase1 Efficacy->Phase1 Safety Safety & Tolerability Phase1->Safety HumanPK Human Pharmacokinetics (Parent & Metabolite) Phase1->HumanPK

References

The Role of PF-06815345 Hydrochloride in Lipid Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06815345 hydrochloride is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of lipid metabolism. By inhibiting PCSK9, PF-06815345 prevents the degradation of low-density lipoprotein receptors (LDLR) in the liver, leading to increased clearance of LDL cholesterol from the bloodstream. Although the clinical development of PF-06815345 was discontinued (B1498344) for strategic reasons, its mechanism of action provides a valuable tool for researchers studying lipid metabolism and developing novel therapeutics for dyslipidemia. This technical guide explores the core principles of using PF-06815345 and similar oral PCSK9 inhibitors in lipid metabolism studies, detailing its mechanism of action, providing representative quantitative data from the class of oral PCSK9 inhibitors, and outlining key experimental protocols.

Introduction to this compound and its Target: PCSK9

PF-06815345 is an orally bioavailable small molecule designed to inhibit the activity of PCSK9. PCSK9 is a serine protease that plays a critical role in cholesterol homeostasis by targeting the LDL receptor for degradation.[1] The interaction between PCSK9 and the LDLR occurs in the extracellular space, where PCSK9 binding to the receptor prevents its recycling to the hepatocyte surface and instead directs it to the lysosome for degradation.[1] This reduction in LDLR density on the cell surface results in decreased clearance of circulating LDL cholesterol (LDL-C), a primary driver of atherosclerosis.

Inhibition of PCSK9 is a clinically validated approach to lowering LDL-C. While the initial wave of PCSK9 inhibitors were injectable monoclonal antibodies, the development of oral small molecule inhibitors like PF-06815345 represents a significant advancement in convenience and potential accessibility for patients.

Mechanism of Action: The PCSK9 Signaling Pathway

The primary mechanism of action of this compound is the disruption of the PCSK9-LDLR interaction. This leads to a cascade of events that ultimately lowers circulating LDL-C levels. The signaling pathway is depicted below.

Caption: PCSK9 binds to the LDL receptor, promoting its degradation. PF-06815345 inhibits this interaction.

Data Presentation: Efficacy of Oral PCSK9 Inhibitors

Due to the discontinuation of its clinical development, specific quantitative data for this compound from extensive trials is not publicly available.[2] However, data from other oral PCSK9 inhibitors in clinical development provide a strong indication of the expected efficacy of this class of drugs. A meta-analysis of randomized controlled trials of oral PCSK9 inhibitors has demonstrated significant reductions in key lipid parameters.[3]

Table 1: Mean Percent Change in Lipid Parameters with Oral PCSK9 Inhibitor Treatment (vs. Placebo) [3]

Lipid ParameterMean Difference (%)95% Confidence Interval
LDL Cholesterol (LDL-C)-47.83-54.91 to -40.74
Triglycerides-11.65-15.44 to -7.87
Apolipoprotein B (ApoB)-38.71-45.48 to -31.93
Lipoprotein(a) [Lp(a)]-19.80-25.60 to -14.00

Data from a meta-analysis of three randomized controlled trials involving 1020 patients.[3]

Experimental Protocols for Lipid Metabolism Studies

The following protocols provide a framework for evaluating the efficacy of oral PCSK9 inhibitors like this compound in preclinical and in vitro settings.

In Vitro LDL Uptake Assay

This assay measures the ability of a compound to rescue PCSK9-mediated suppression of LDL uptake in a human liver cell line.[4][5]

Objective: To quantify the effect of PF-06815345 on LDL uptake in the presence of PCSK9.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human PCSK9 protein

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Compound and PCSK9 Treatment:

    • Prepare serial dilutions of PF-06815345 in serum-free medium.

    • In separate tubes, pre-incubate the PF-06815345 dilutions with a fixed concentration of recombinant human PCSK9 for 30 minutes at 37°C.

    • Remove the culture medium from the cells and replace it with the PF-06815345/PCSK9 mixture. Include controls: vehicle only, PCSK9 only, and a known PCSK9 inhibitor.

    • Incubate for 4-6 hours at 37°C.

  • LDL Uptake:

    • Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.

    • Incubate for 4 hours at 37°C to allow for LDL uptake.

  • Quantification:

    • Wash the cells with PBS to remove unbound DiI-LDL.

    • Add lysis buffer and measure the fluorescence intensity using a plate reader (Excitation/Emission ~549/565 nm for DiI).

  • Data Analysis: Normalize the fluorescence signal to the vehicle control and plot the dose-response curve to determine the EC50 of PF-06815345.

LDL_Uptake_Workflow In Vitro LDL Uptake Assay Workflow Start Seed HepG2 Cells Treat Treat with PF-06815345 + PCSK9 Start->Treat Add_LDL Add Fluorescent LDL Treat->Add_LDL Incubate Incubate for LDL Uptake Add_LDL->Incubate Wash Wash Cells Incubate->Wash Measure Measure Fluorescence Wash->Measure Analyze Analyze Data (EC50) Measure->Analyze

Caption: Workflow for assessing the in vitro efficacy of a PCSK9 inhibitor on LDL uptake.

Western Blot Analysis of LDLR Expression

This protocol is used to visualize and quantify the effect of a PCSK9 inhibitor on the protein levels of the LDL receptor in cultured cells.[6][7]

Objective: To determine if PF-06815345 can prevent PCSK9-mediated degradation of the LDLR.

Materials:

  • HepG2 cells

  • This compound

  • Recombinant human PCSK9

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-LDLR and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat HepG2 cells with PF-06815345 and/or PCSK9 as described in the LDL uptake assay for 24-48 hours.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the LDLR band intensity to the β-actin band intensity.

Western_Blot_Workflow Western Blot for LDLR Expression Workflow Start Treat Cells Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-LDLR) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for quantifying LDLR protein levels in response to a PCSK9 inhibitor.

Conclusion

This compound, as an orally available small molecule inhibitor of PCSK9, represents a significant area of research in lipid metabolism. While its own clinical journey was halted, the principles of its mechanism of action and the methodologies used to evaluate its efficacy are highly relevant for the ongoing development of new oral therapies for hypercholesterolemia. The protocols and representative data presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. The continued exploration of small molecule PCSK9 inhibitors holds the promise of more accessible and convenient treatment options for patients with dyslipidemia.

References

Unveiling the In Vitro Landscape of Cholesterol Research: A Technical Guide in the Context of PF-06815345 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the methodologies and conceptual frameworks essential for the in vitro investigation of novel cholesterol-modulating compounds. While the specific investigational drug PF-06815345 hydrochloride serves as a contextual starting point, publicly available data regarding its specific mechanism of action, quantitative effects, and detailed experimental protocols are limited due to its discontinuation in early-stage clinical development. Records indicate a Phase 1 clinical trial (NCT02654899) for hypercholesterolemia was initiated but later terminated for strategic business reasons, not due to safety or efficacy concerns.[1][2]

Therefore, this document provides a broader, yet detailed, technical overview of the in vitro assays and conceptual pathways relevant to the study of cholesterol metabolism and the characterization of potential therapeutic agents, such as those targeting the PCSK9 pathway. The protocols, data representations, and pathway diagrams presented herein are representative of the field and are intended to serve as a comprehensive resource for researchers.

The Cellular Cholesterol Regulatory Network: A Primer

Cholesterol homeostasis is a tightly regulated process involving a complex interplay of synthesis, uptake, and efflux. A key regulator of plasma cholesterol levels is the low-density lipoprotein (LDL) receptor (LDLR). The LDLR, primarily expressed on the surface of hepatocytes, binds to circulating LDL particles, facilitating their endocytosis and subsequent degradation, thereby clearing cholesterol from the bloodstream.[3][4]

A critical protein in this regulatory axis is Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Secreted primarily by the liver, PCSK9 binds to the LDLR on the cell surface, targeting the receptor for lysosomal degradation.[4][5] This action prevents the recycling of the LDLR back to the cell surface, leading to a reduced capacity for LDL cholesterol uptake and consequently higher plasma LDL levels.[3][6] Inhibition of PCSK9, therefore, represents a powerful therapeutic strategy for lowering LDL cholesterol.[4][5]

Visualizing the PCSK9-LDLR Signaling Pathway

The following diagram illustrates the pivotal role of PCSK9 in regulating LDLR trafficking and the mechanism by which its inhibition can lead to lower plasma cholesterol.

PCSK9_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte LDL LDL Particle LDLR LDL Receptor LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds PCSK9_Inhibitor PCSK9 Inhibitor (e.g., Monoclonal Antibody) PCSK9_Inhibitor->PCSK9 Binds & Neutralizes Clathrin_Pit Clathrin-Coated Pit LDLR->Clathrin_Pit Internalization Endosome Endosome LDLR->Endosome Internalization with PCSK9 Clathrin_Pit->Endosome Lysosome Lysosome Endosome->Lysosome LDL Degraded Endosome->Lysosome LDLR Degraded Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle LDLR Recycles Recycling_Vesicle->LDLR Golgi Golgi Apparatus Golgi->LDLR Transport to Membrane ER Endoplasmic Reticulum ER->Golgi Processing LDLR_Synthesis LDLR Synthesis LDLR_Synthesis->ER

Caption: PCSK9-mediated LDLR degradation and its inhibition.

Core In Vitro Methodologies for Cholesterol Research

A robust preclinical assessment of a potential cholesterol-lowering compound involves a tiered approach, starting with cell-free biochemical assays and progressing to more complex cell-based models.

Biochemical Assays: Target Engagement

The initial step is to confirm direct interaction between the compound and its putative target.

Experimental Protocol: PCSK9-LDLR Binding Assay (ELISA-based)

  • Plate Coating: Coat a 96-well high-binding microplate with recombinant human LDLR-EGF-AB domain overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Incubation: Add a pre-incubated mixture of a fixed concentration of biotinylated human PCSK9 and varying concentrations of the test compound (e.g., this compound). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the PCSK9-LDLR binding.

Cell-Based Assays: Functional Consequences

Cell-based assays are crucial for understanding the compound's effect on cellular cholesterol metabolism in a more physiologically relevant context. Human hepatocyte-derived cell lines like HepG2 are commonly used.

Experimental Protocol: Cellular LDL Uptake Assay

  • Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to adhere and grow to a desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

  • LDL Incubation: Remove the treatment media and incubate the cells with media containing fluorescently labeled LDL (e.g., DiI-LDL) for 4 hours.

  • Washing: Wash the cells multiple times with PBS to remove unbound DiI-LDL.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using fluorescence microscopy.

  • Data Analysis: Normalize the fluorescence intensity to cell number (e.g., using a DNA-binding dye like DAPI) and determine the EC₅₀ value, the concentration of the compound that elicits 50% of the maximal LDL uptake.

Quantitative Data Presentation

The results from these assays should be tabulated for clear comparison and interpretation.

AssayParameterPF-06815345 (Hypothetical Data)Control Compound (e.g., Alirocumab)
PCSK9-LDLR BindingIC₅₀1.5 nM0.5 nM
Cellular LDL Uptake (HepG2)EC₅₀10 nM2 nM
LDLR Protein Expression (Western Blot)Fold Change (at 100 nM)3.24.5

Note: The data for PF-06815345 is purely hypothetical for illustrative purposes.

Experimental and Logical Workflows

The systematic evaluation of a novel cholesterol-lowering agent follows a logical progression from target identification to functional validation.

In Vitro Drug Discovery Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a compound like this compound.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation Target_Binding Biochemical Assay: Target Binding (e.g., PCSK9-LDLR) Cellular_Activity Cell-Based Assay: Functional Activity (e.g., LDL Uptake) Target_Binding->Cellular_Activity Confirm Cellular Potency Mechanism_of_Action Mechanism of Action Studies: (e.g., Western Blot for LDLR, qPCR) Cellular_Activity->Mechanism_of_Action Elucidate Mechanism Toxicity_Screening In Vitro Toxicology: (e.g., Cytotoxicity Assays in relevant cell lines) Mechanism_of_Action->Toxicity_Screening Assess Safety Preclinical_Development Preclinical_Development Toxicity_Screening->Preclinical_Development Advance to In Vivo Models Lead_Compound Lead Compound (PF-06815345) Lead_Compound->Target_Binding

Caption: A streamlined workflow for in vitro drug discovery.

Conclusion and Future Directions

While the development of this compound was halted, the strategic approach to targeting cholesterol metabolism, potentially through mechanisms like PCSK9 inhibition, remains a cornerstone of cardiovascular drug discovery. The in vitro methodologies detailed in this guide provide a robust framework for the identification and characterization of the next generation of lipid-lowering therapies. Future research will likely focus on developing small molecule inhibitors of PCSK9 and exploring other novel targets within the complex network of cholesterol regulation. The use of advanced cell models, such as human induced pluripotent stem cell (hiPSC)-derived hepatocytes, will further enhance the predictive validity of in vitro studies.

References

Methodological & Application

Application Notes and Protocols for PF-06815345 Hydrochloride in a Cell-Based LDL Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein (LDL) cholesterol is a critical factor in the pathogenesis of atherosclerosis and cardiovascular disease. The uptake of LDL from circulation is primarily mediated by the LDL receptor (LDLR) on the surface of hepatocytes. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of this process.[1][2][3] PCSK9 binds to the LDLR, targeting it for lysosomal degradation, which in turn reduces the number of available receptors to clear circulating LDL, leading to elevated plasma LDL levels.[1][2][3][4][5]

PF-06815345 hydrochloride is a small molecule inhibitor of PCSK9. By inhibiting the interaction between PCSK9 and the LDLR, PF-06815345 is expected to increase the recycling of LDLRs to the cell surface, thereby enhancing the uptake of LDL cholesterol into cells. This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in promoting LDL uptake.

Principle of the Assay

This assay quantifies the uptake of fluorescently labeled LDL by cultured cells, typically the human hepatoma cell line HepG2, which endogenously expresses the LDLR. Cells are first treated with this compound in the presence of recombinant human PCSK9 (rhPCSK9). Subsequently, the cells are incubated with fluorescently labeled LDL (e.g., DyLight™ 550-LDL or DiI-LDL). The amount of internalized fluorescent LDL is then measured using fluorescence microscopy or a microplate reader. An increase in fluorescence intensity in cells treated with this compound, relative to controls, indicates a rescue of the PCSK9-mediated inhibition of LDL uptake.

Signaling Pathway and Experimental Workflow

LDL_Uptake_Pathway cluster_cell Hepatocyte LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization LDL LDL Particle LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds PCSK9->Endosome Targets for Degradation PF06815345 PF-06815345 PF06815345->PCSK9 Inhibits Lysosome Lysosome Endosome->Lysosome Degradation Recycling Recycling to Cell Surface Endosome->Recycling Recycling Recycling->LDLR

Caption: Mechanism of LDL uptake and the role of PCSK9 and its inhibitor PF-06815345.

Experimental_Workflow A Seed HepG2 cells in a 96-well plate B Incubate for 24-48 hours A->B C Cholesterol Starvation (serum-free or lipoprotein-deficient medium) B->C D Treat with PF-06815345 HCl and rhPCSK9 C->D E Incubate for 16 hours D->E F Add Fluorescently Labeled LDL E->F G Incubate for 4 hours F->G H Wash cells to remove unbound LDL G->H I Quantify Fluorescence (Microplate Reader or Microscopy) H->I J Data Analysis I->J

Caption: Experimental workflow for the cell-based LDL uptake assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compoundBenchChemB7890
HepG2 CellsATCCHB-8065
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Lipoprotein-Deficient Serum (LPDS)Sigma-AldrichS5394
Recombinant Human PCSK9 (rhPCSK9)R&D Systems3888-SE
DyLight™ 550-Labeled Human LDLCayman Chemical10011229
96-well black, clear-bottom tissue culture platesCorning3603
Phosphate-Buffered Saline (PBS)Gibco10010023
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650

Experimental Protocol

1. Cell Culture and Seeding a. Culture HepG2 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. b. Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 3 x 10^4 cells per well.[6][7] For HepG2 cells, it is often recommended to allow them to grow for two days before treatment.[6][7] c. Incubate the plate for 24-48 hours to allow for cell adherence and confluence.

2. Cholesterol Starvation a. After incubation, gently aspirate the growth medium. b. Wash the cells once with sterile PBS. c. Replace the medium with 200 µL of serum-free DMEM or DMEM containing 5% lipoprotein-deficient serum (LPDS) to upregulate the expression of LDL receptors.[8][9] d. Incubate the cells for 16-24 hours.[1]

3. Compound Treatment a. Prepare a stock solution of this compound in DMSO. Further dilute the compound to desired concentrations in serum-free DMEM. b. Prepare a solution of rhPCSK9 in serum-free DMEM. c. Aspirate the starvation medium from the cells. d. Add the this compound dilutions and rhPCSK9 to the respective wells. Include the following controls:

  • Vehicle Control (Maximal Uptake): Cells treated with vehicle (e.g., 0.1% DMSO) in serum-free medium.
  • PCSK9 Control (Inhibited Uptake): Cells treated with rhPCSK9 and vehicle. e. Incubate the plate for 16 hours at 37°C.[1]

4. LDL Uptake a. Prepare a working solution of DyLight™ 550-Labeled LDL at a final concentration of 10 µg/mL in serum-free DMEM.[10] b. Carefully aspirate the medium containing the compound and PCSK9. c. Add 100 µL of the fluorescent LDL working solution to each well. d. Incubate the plate for 4 hours at 37°C in the dark to allow for LDL uptake.[1][10]

5. Fluorescence Quantification a. Aspirate the medium containing the fluorescent LDL. b. Wash the cells three times with 150 µL of cold PBS to remove any unbound fluorescent LDL.[1] c. Add 100 µL of PBS to each well. d. Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~570 nm for DyLight™ 550.[7][11] e. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Data Analysis and Presentation

  • Background Subtraction: Subtract the average fluorescence of wells containing no cells (background) from all experimental readings.

  • Normalization:

    • Set the average fluorescence of the vehicle-treated cells (maximal uptake) as 100%.

    • Set the average fluorescence of the rhPCSK9-treated cells (inhibited uptake) as the baseline for inhibition.

  • Calculate Percent Uptake: Express the fluorescence of the this compound-treated wells as a percentage relative to the vehicle control.

  • Dose-Response Curve: Plot the percent LDL uptake against the concentration of this compound to determine the EC50 value.

Table 1: Example Plate Layout for LDL Uptake Assay

WellTreatmentPF-06815345 (µM)rhPCSK9 (µg/mL)
A1-A3Vehicle Control00
B1-B3PCSK9 Control010
C1-C3Test Compound0.110
D1-D3Test Compound110
E1-E3Test Compound1010
F1-F3Test Compound10010
G1-G3Unlabeled LDL Control010
H1-H3No Cell ControlN/AN/A

Table 2: Hypothetical Quantitative Data Summary

Treatment GroupFluorescence Intensity (RFU)Standard Deviation% LDL Uptake (Normalized)
Vehicle Control8500450100%
PCSK9 Control320025037.6%
PF-06815345 (0.1 µM) + PCSK9450030052.9%
PF-06815345 (1 µM) + PCSK9680040080.0%
PF-06815345 (10 µM) + PCSK9830050097.6%
PF-06815345 (100 µM) + PCSK9845048099.4%

Troubleshooting

  • High Background Fluorescence: Ensure thorough washing steps to remove all unbound fluorescent LDL. Use serum-free media during the LDL uptake step, as serum proteins can interfere.

  • Low Fluorescence Signal: Confirm that cells were properly starved to upregulate LDLR expression. Check the activity of the fluorescently labeled LDL, as repeated freeze-thaw cycles can damage it.[12]

  • Cell Detachment: Handle the plate gently during media changes and washing steps. Ensure cells are not overly confluent before starting the assay.

  • High Variability: Ensure uniform cell seeding and consistent timing for all incubation steps. Perform all treatments in triplicate or quadruplicate.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro efficacy of this compound as a PCSK9 inhibitor. By quantifying the rescue of PCSK9-mediated suppression of LDL uptake, this assay serves as a robust tool for characterizing the potency and mechanism of action of small molecule inhibitors targeting the PCSK9-LDLR pathway.

References

Application Notes and Protocols: In Vivo Evaluation of PF-06815345 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 hydrochloride is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[3][4] By promoting the degradation of LDL receptors (LDLR) in the liver, PCSK9 reduces the clearance of LDL-C from the circulation.[3][4] Inhibition of PCSK9 is a clinically validated therapeutic strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[4] PF-06815345 offers a potential oral alternative to the currently available injectable monoclonal antibody therapies targeting PCSK9. These application notes provide a summary of the available in vivo data and a detailed protocol for evaluating this compound in a humanized PCSK9 mouse model.

Mechanism of Action

PF-06815345 inhibits the activity of PCSK9.[1][2][5] This inhibition prevents PCSK9 from binding to the LDL receptor on the surface of hepatocytes. By blocking this interaction, the internalization and subsequent lysosomal degradation of the LDL receptor is reduced.[3][4] This leads to an increased number of LDL receptors being recycled back to the cell surface, which in turn enhances the clearance of LDL-C from the bloodstream, ultimately lowering plasma LDL-C levels.[3][4]

cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor Lysosome Lysosomal Degradation LDLR->Lysosome Internalization & Degradation Circulating_LDL Circulating LDL Cholesterol LDLR->Circulating_LDL Uptake of LDL LDL LDL Cholesterol LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binds to LDLR, promoting its degradation PF06815345 PF-06815345 PF06815345->PCSK9 Inhibits start Start: Acclimatize Humanized PCSK9 Mice prep Prepare PF-06815345 Formulation and Vehicle start->prep grouping Randomize Mice into Treatment and Vehicle Groups prep->grouping dosing Administer Single Oral Dose of PF-06815345 or Vehicle grouping->dosing sampling Collect Blood Samples at Pre-defined Time Points (e.g., 0, 2, 4, 8, 24h) dosing->sampling processing Process Blood to Obtain Plasma sampling->processing analysis Quantify Plasma PCSK9 Levels using ELISA processing->analysis data Analyze Data and Compare Treatment vs. Vehicle analysis->data end End: Determine Efficacy data->end

References

Application Notes and Protocols for PF-06815345 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] By inhibiting PCSK9, PF-06815345 prevents the degradation of low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the circulation. This document provides available information on the dosing and administration of PF-06815345 hydrochloride in animal models, based on currently accessible preclinical data.

Data Presentation: In Vivo Efficacy

The following table summarizes the quantitative data from a key preclinical study investigating the effects of this compound in a murine model.

ParameterDetails
Compound This compound
Animal Model Humanized PCSK9 Mouse Model
Administration Route Oral (p.o.)
Dose Range 100-500 mg/kg
Dosing Regimen Single Dose
Observed Effect A dose of 500 mg/kg lowered plasma PCSK9 levels to 72% four hours post-administration.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

Mechanism of Action of PF-06815345 cluster_0 Normal Physiology cluster_1 With PF-06815345 PF-06815345 PF-06815345 PCSK9 PCSK9 PF-06815345->PCSK9 Inhibits LDLR LDL Receptor PCSK9->LDLR Binds to Hepatocyte Hepatocyte Surface LDLR->Hepatocyte Increased Recycling Lysosomal Degradation Lysosomal Degradation LDLR->Lysosomal Degradation Targets for LDL-C LDL Cholesterol Hepatocyte->LDL-C Increased Uptake

Caption: Mechanism of Action of PF-06815345.

Experimental Workflow for In Vivo Study start Start animal_model Humanized PCSK9 Mouse Model start->animal_model dosing Oral Administration of PF-06815345 (100-500 mg/kg) animal_model->dosing time_point 4 Hours Post-Dosing dosing->time_point blood_collection Blood Sample Collection time_point->blood_collection analysis Measurement of Plasma PCSK9 Levels blood_collection->analysis end End analysis->end

Caption: Experimental Workflow for In Vivo Study.

Experimental Protocols

While specific, detailed protocols for the administration of this compound are not publicly available, a general methodology for oral administration in mice can be followed.

Protocol: Single-Dose Oral Gavage in Mice

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as determined by solubility and stability studies)

  • Animal scale

  • Appropriate-sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip for mice)

  • Syringes (1 mL)

  • Humanized PCSK9 mice (specific strain as required by the study design)

2. Procedure:

  • Animal Preparation:

    • Acclimate the animals to the housing conditions for a minimum of one week prior to the experiment.

    • Ensure animals have free access to food and water, unless fasting is required by the experimental design.

    • On the day of the experiment, weigh each mouse to accurately calculate the dose volume.

  • Formulation Preparation:

    • Prepare the dosing solution of this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 100 mg/kg and 500 mg/kg).

    • Ensure the solution is homogenous. If it is a suspension, ensure it is uniformly suspended before and during administration.

  • Dosing Administration:

    • Calculate the volume of the dosing solution for each mouse based on its body weight and the target dose. A common administration volume for mice is 5-10 mL/kg.

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the mouth, over the tongue, and advance it along the esophagus into the stomach.

    • Administer the calculated volume of the dosing solution slowly and steadily.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

  • Post-Dosing and Sample Collection:

    • Return the animal to its cage.

    • At the designated time point (e.g., 4 hours post-dose), collect blood samples for analysis of plasma PCSK9 levels.

3. Considerations:

  • The choice of vehicle is critical and should be determined based on the physicochemical properties of this compound. The vehicle should be non-toxic and not interfere with the absorption or activity of the compound.

  • Proper training in oral gavage techniques is essential to prevent injury to the animals.

  • All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

Concluding Remarks

The available data indicates that this compound is an orally active inhibitor of PCSK9 in a humanized mouse model. The provided protocol offers a general framework for conducting similar in vivo studies. Researchers should optimize the formulation and dosing regimen based on their specific experimental objectives and the characteristics of their animal model. Further studies would be beneficial to explore the pharmacokinetics and pharmacodynamics of this compound in other animal species and with different dosing schedules.

References

Application Notes and Protocols for the Analytical Characterization of PF-06815345 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of PF-06815345 hydrochloride, an orally active and potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). The following methodologies are essential for confirming the identity, purity, and physicochemical properties of this active pharmaceutical ingredient (API).

Overview of Analytical Techniques

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound. The following techniques provide orthogonal information to ensure the quality and consistency of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the identity of the compound.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the compound and quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and provide fragmentation data for structural confirmation.

  • Thermal Analysis (DSC & TGA): To investigate the thermal properties, such as melting point, decomposition temperature, and the presence of solvates or hydrates.

Signaling Pathway of PF-06815345

PF-06815345 is an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR. This reduction in LDLRs results in decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. By inhibiting PCSK9, PF-06815345 prevents the degradation of LDLR, leading to increased LDL-C clearance and lower plasma LDL-C levels.

PCSK9_Inhibition cluster_0 Hepatocyte LDLR LDL Receptor Degradation LDLR Degradation LDLR->Degradation Leads to Recycling LDLR Recycling LDLR->Recycling Promoted by Inhibition PCSK9 PCSK9 PCSK9->LDLR Binds to PF06815345 PF-06815345 Hydrochloride PF06815345->PCSK9 Inhibits LDL_C LDL-C LDL_C->LDLR Binds for clearance Recycling->LDL_C Increases Clearance

Caption: Simplified signaling pathway of PF-06815345 as a PCSK9 inhibitor.

Experimental Protocols and Data Presentation

The following sections provide detailed experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
Expected chemical shifts and multiplicities for PF-06815345 protonsExpected chemical shifts for PF-06815345 carbons
(Data to be populated with experimental values)(Data to be populated with experimental values)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound and quantify impurities.

HPLC_Workflow cluster_workflow RP-HPLC Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column, Detector) A->B C Chromatographic Separation (C18 Column) B->C D UV Detection C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: General workflow for RP-HPLC analysis.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with an additive like 0.1% formic acid or trifluoroacetic acid.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient Program: A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.

Data Presentation:

Parameter Result
Retention Time (min)e.g., 12.5
Purity (%)e.g., >99.0
Individual Impurity (%)Specify for each detected impurity
Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of PF-06815345 and aid in structural elucidation through fragmentation analysis.

Experimental Protocol:

  • LC Conditions: Utilize similar LC conditions as described for the RP-HPLC method. The mobile phase should be compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) acetate (B1210297) as additives).

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 100-1000.

    • Fragmentation (MS/MS): If required, perform collision-induced dissociation (CID) to obtain fragment ions.

  • Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Data Presentation:

Parameter Result
Theoretical Mass [M+H]⁺Calculated value
Observed Mass [M+H]⁺Experimental value
Major Fragment Ions (m/z)List of key fragment ions
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To characterize the thermal properties of this compound.

Thermal_Analysis_Logic cluster_thermal Thermal Analysis Interpretation DSC DSC (Heat Flow vs. Temperature) Interpretation Interpretation DSC->Interpretation Melting, Crystallization, Polymorphism TGA TGA (Weight Loss vs. Temperature) TGA->Interpretation Decomposition, Solvate/Hydrate Loss

Caption: Logical relationship in thermal analysis.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

  • DSC Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 300 °C (or higher, depending on decomposition).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • TGA Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any endothermic or exothermic events.

    • TGA: Determine the temperature at which weight loss occurs and the percentage of weight loss.

Data Presentation:

Thermal Analysis Parameter Result
DSC Onset of Melting (°C)e.g., 210
Peak of Melting (°C)e.g., 215
TGA Onset of Decomposition (°C)e.g., 250
Weight Loss (%)Specify at different temperature ranges

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the consistent quality, purity, and identity of this important pharmaceutical compound, supporting its development and use in research and clinical settings.

Preparation of PF-06815345 Hydrochloride Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of PF-06815345 hydrochloride, a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Accurate and consistent preparation of this compound is crucial for reliable and reproducible experimental results in both in vitro and in vivo studies.

Introduction

PF-06815345 is a small molecule inhibitor of PCSK9, a key regulator of low-density lipoprotein (LDL) cholesterol levels. By inhibiting the interaction of PCSK9 with the LDL receptor, PF-06815345 increases the number of LDL receptors on the cell surface, leading to enhanced clearance of LDL cholesterol from the circulation. Due to its therapeutic potential in cardiovascular diseases, consistent and accurate preparation of this compound solutions is paramount for research and development. This protocol outlines the necessary steps to prepare high-quality stock solutions for experimental use.

Physicochemical Properties

A summary of the key physicochemical properties of PF-06815345 is presented in Table 1. This information is essential for accurate concentration calculations and understanding the compound's general characteristics.

Table 1: Physicochemical Data for PF-06815345

PropertyValue
Chemical Formula C₂₇H₂₉ClFN₉O₄[1]
Molecular Weight 598.0 g/mol (free base)[1]
CAS Number 1900686-46-5[1]
Appearance Solid (form may vary)
Water Solubility Predicted to be low

Note on Molecular Weight: The molecular weight provided is for the free base form of PF-06815345. For the hydrochloride salt, the molecular weight will be slightly higher (approximately 634.46 g/mol , assuming a monohydrochloride). For precise molarity calculations, it is recommended to use the molecular weight stated on the manufacturer's certificate of analysis for the specific lot of this compound being used.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the specific batch of the compound.

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

Example calculation for 1 mL of a 10 mM stock solution (using the free base molecular weight of 598.0 g/mol ):

Mass (mg) = 0.010 mol/L * 0.001 L * 598.0 g/mol * 1000 mg/g = 5.98 mg

Procedure:

  • Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Transfer the weighed powder to a sterile, amber microcentrifuge tube or vial. Add the required volume of anhydrous DMSO.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

  • Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh PF-06815345 HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate Incomplete dissolution aliquot 5. Aliquot for Storage vortex->aliquot Complete dissolution sonicate->aliquot

Workflow for preparing this compound stock solution.

Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of this compound stock solutions.

Table 2: Storage Recommendations

FormStorage TemperatureShelf Life
Solid Powder -20°C or -80°CRefer to manufacturer's specifications
Stock Solution in DMSO -20°CUp to 1 month
-80°CUp to 6 months[2]

Handling Guidelines:

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation.

  • Protect from Light: Store stock solutions in amber vials or tubes to protect the compound from light.

  • Personal Protective Equipment: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions.

  • Work in a Ventilated Area: Handle the powdered form of the compound in a chemical fume hood to avoid inhalation.

Application in Cell-Based Assays

When preparing working solutions for cell-based assays, it is important to minimize the final concentration of DMSO to avoid cellular toxicity. The final DMSO concentration should typically be less than 0.5%.

Preparation of Working Solutions

To prepare a working solution, the DMSO stock solution should be serially diluted in the appropriate cell culture medium.

Example: To prepare a 10 µM working solution from a 10 mM stock solution:

  • Perform an initial 1:100 dilution of the 10 mM stock solution in cell culture medium to obtain a 100 µM intermediate solution.

  • Perform a subsequent 1:10 dilution of the 100 µM intermediate solution in cell culture medium to obtain the final 10 µM working solution. The final DMSO concentration in this example would be 0.1%.

Signaling Pathway of PCSK9 Inhibition

G PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Degradation LDLR Degradation LDLR->Degradation Recycling LDLR Recycling LDLR->Recycling Uptake LDLc Uptake LDLR->Uptake PF06815345 PF-06815345 HCl PF06815345->PCSK9 Inhibits LDLc LDL Cholesterol LDLc->LDLR Binds to

Inhibition of PCSK9 by PF-06815345 prevents LDL receptor degradation.

By inhibiting PCSK9, PF-06815345 prevents the degradation of the LDL receptor, leading to increased recycling of the receptor to the cell surface. This results in enhanced uptake of LDL cholesterol from the extracellular environment, thereby lowering circulating LDL levels.

Safety Precautions

This compound is a research chemical. The toxicological properties have not been fully investigated. Standard laboratory safety procedures should be followed.

  • Inhalation: Avoid inhaling dust. May cause respiratory irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

  • Ingestion: Do not ingest.

In case of exposure, consult the Safety Data Sheet (SDS) provided by the manufacturer and seek medical attention if necessary.

Disclaimer: This protocol is intended for guidance only. Researchers should adapt the procedures as necessary based on their specific experimental requirements and the information provided by the compound manufacturer. Always refer to the manufacturer's certificate of analysis and safety data sheet for the most accurate and up-to-date information.

References

Application Notes and Protocols for PF-06815345 Hydrochloride in PCSK9 Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It binds to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating LDL-cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C levels. PF-06815345 hydrochloride is an orally active and potent small molecule inhibitor of PCSK9.[1][2] These application notes provide detailed protocols for assessing the binding affinity of this compound to PCSK9 and its ability to disrupt the PCSK9-LDLR interaction.

Mechanism of Action

This compound inhibits the binding of PCSK9 to the LDLR. By doing so, it prevents PCSK9-mediated degradation of the LDLR, leading to increased recycling of the LDLR to the hepatocyte surface. This results in enhanced clearance of LDL-C from the circulation.[3]

Data Presentation

The following table summarizes the available quantitative data for PF-06815345, a non-hydrochloride form of the compound which is expected to have similar activity. Further studies are required to determine additional binding parameters such as Kd and Ki values.

ParameterValueAssay TypeSource
IC50 13.4 μMIn vitro PCSK9 Inhibition Assay[1][2]
Kd Data not available--
Ki Data not available--

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

PCSK9_Signaling_Pathway cluster_0 Hepatocyte LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds Lysosome Lysosome Endosome->Lysosome PCSK9-mediated LDLR_Recycling LDLR Recycling Endosome->LDLR_Recycling Normal Pathway LDLR_Degradation LDLR Degradation Lysosome->LDLR_Degradation LDLR_Recycling->LDLR PF_06815345 PF-06815345 hydrochloride PF_06815345->PCSK9 Inhibits

PCSK9 signaling pathway and inhibition.

Experimental_Workflow cluster_elisa ELISA Protocol cluster_trfret TR-FRET Protocol A Coat plate with LDLR ectodomain B Block non-specific binding sites A->B C Pre-incubate PCSK9 with This compound B->C D Add PCSK9/inhibitor mix to the plate C->D E Add detection antibody (e.g., anti-His-HRP) D->E F Add substrate and measure absorbance E->F G Prepare master mix with Eu-LDLR and Dye-acceptor H Add this compound to wells G->H I Add biotinylated PCSK9 to initiate reaction H->I J Incubate for 2 hours I->J K Read Time-Resolved Fluorescence J->K

Experimental workflows for binding assays.

Experimental Protocols

The following are detailed protocols for two common PCSK9-LDLR binding affinity assays that can be used with this compound.

Protocol 1: PCSK9-LDLR Binding Inhibition ELISA

This enzyme-linked immunosorbent assay (ELISA) is a robust method for quantifying the inhibition of the PCSK9-LDLR interaction in a 96-well plate format.[4][5][6][7]

Materials:

  • Recombinant human PCSK9 (His-tagged)

  • Recombinant human LDLR ectodomain

  • This compound

  • 96-well high-binding microplate

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Anti-His-tag antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant LDLR ectodomain at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.[4]

  • Washing: The following day, wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[4]

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer.

  • Inhibitor Incubation: In a separate plate, pre-incubate 50 µL of recombinant His-tagged PCSK9 (at a fixed concentration, e.g., 1 µg/mL) with 50 µL of the this compound serial dilutions for 1 hour at room temperature.[5]

  • Binding Reaction: Transfer 100 µL of the PCSK9/inhibitor mixture to the corresponding wells of the LDLR-coated plate. Incubate for 2 hours at 37°C.[4]

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is highly suitable for high-throughput screening (HTS) of PCSK9-LDLR interaction inhibitors.[8][9][10][11]

Materials:

  • Biotinylated recombinant human PCSK9

  • Europium-labeled recombinant human LDLR ectodomain (Donor)

  • Dye-labeled acceptor (e.g., Streptavidin-Allophycocyanin)

  • This compound

  • 384-well low-volume, non-binding microplate

  • TR-FRET Assay Buffer

  • Microplate reader capable of TR-FRET measurements (excitation at ~340 nm, emission at ~620 nm for donor and ~665 nm for acceptor)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in TR-FRET Assay Buffer according to the manufacturer's instructions.

  • Master Mix Preparation: Prepare a master mix containing the Europium-labeled LDLR and the dye-labeled acceptor.

  • Inhibitor Addition: Add a small volume (e.g., 2 µL) of the this compound serial dilutions to the wells of the 384-well plate. Include appropriate controls (e.g., buffer for no inhibition and a known inhibitor as a positive control).

  • Master Mix Addition: Dispense the master mix into all wells.

  • Reaction Initiation: Initiate the binding reaction by adding biotinylated PCSK9 to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). The compound should be stored at -20°C for short-term storage and -80°C for long-term storage.[1]

Conclusion

These application notes provide a framework for utilizing this compound in PCSK9 binding affinity assays. The provided protocols for ELISA and TR-FRET offer robust and adaptable methods for characterizing the inhibitory activity of this compound. The quantitative data and visualizations are intended to support further research and development of small molecule PCSK9 inhibitors.

References

Application Notes and Protocols for Studying the PCSK9-LDLR Interaction Using PF-06815345 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, which targets the receptor for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating low-density lipoprotein (LDL) cholesterol from the bloodstream, leading to elevated plasma LDL levels, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol.

PF-06815345 hydrochloride is an orally active and potent small molecule inhibitor of PCSK9.[1][2] It is designed to disrupt the interaction between PCSK9 and the LDLR, thereby preventing LDLR degradation and promoting the clearance of LDL cholesterol from the circulation. These application notes provide detailed protocols for utilizing this compound as a tool to study the PCSK9-LDLR interaction in various in vitro settings.

Mechanism of Action

Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte cell surface.[3] The resulting PCSK9-LDLR complex is then internalized via endocytosis. Within the endosome, PCSK9 prevents the LDLR from recycling back to the cell surface, instead directing it to the lysosome for degradation.[3] this compound is hypothesized to interfere with the initial binding of PCSK9 to the LDLR, thus preserving the LDLR population on the cell surface and enhancing LDL uptake.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data for this compound in key in vitro assays.

Parameter Value Assay Condition Reference
IC5013.4 µMPCSK9 Inhibition[1][2]

Note: The following data is representative of a typical small molecule PCSK9 inhibitor and is provided for illustrative purposes, as specific dose-response data for this compound in these assays is not publicly available.

Table 1: Dose-Dependent Inhibition of PCSK9-LDLR Binding

PF-06815345 HCl (µM) % Inhibition of PCSK9-LDLR Binding
0.15 ± 2
125 ± 5
1052 ± 7
5085 ± 4
10095 ± 3

Table 2: Effect on LDL Uptake in HepG2 Cells

Treatment PF-06815345 HCl (µM) Relative LDL Uptake (%)
Vehicle Control0100
PCSK9 (10 µg/mL)045 ± 6
PCSK9 (10 µg/mL)155 ± 5
PCSK9 (10 µg/mL)1078 ± 4
PCSK9 (10 µg/mL)5092 ± 3

Table 3: Prevention of PCSK9-Mediated LDLR Degradation

Treatment PF-06815345 HCl (µM) LDLR Protein Level (% of Control)
Vehicle Control0100
PCSK9 (10 µg/mL)030 ± 8
PCSK9 (10 µg/mL)142 ± 7
PCSK9 (10 µg/mL)1065 ± 6
PCSK9 (10 µg/mL)5088 ± 5

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to directly inhibit the binding of PCSK9 to the LDLR.

Materials:

  • Recombinant human LDLR-EGF-AB domain

  • Recombinant human PCSK9 (His-tagged)

  • This compound

  • 96-well high-binding ELISA plates

  • Anti-His HRP-conjugated antibody

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader with chemiluminescence detection

Protocol:

  • Coat the 96-well plate with LDLR-EGF-AB domain (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay buffer for 1 hour at room temperature.

  • During blocking, pre-incubate His-tagged PCSK9 (e.g., 1 µg/mL) with varying concentrations of this compound in assay buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the PCSK9/inhibitor mixtures to the plate and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add anti-His HRP-conjugated antibody diluted in assay buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the chemiluminescent substrate and measure the signal using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control (DMSO).

G cluster_0 Assay Workflow Coat Plate Coat Plate with LDLR-EGF-AB Block Block Plate Coat Plate->Block Add Mixture Add PCSK9/Inhibitor Mixture to Plate Block->Add Mixture Pre-incubate Pre-incubate PCSK9 with PF-06815345 HCl Pre-incubate->Add Mixture Add Antibody Add Anti-His HRP Antibody Add Mixture->Add Antibody Add Substrate Add Substrate & Read Signal Add Antibody->Add Substrate

ELISA-based PCSK9-LDLR Binding Assay Workflow.
Cell-Based LDL Uptake Assay

This functional assay measures the ability of this compound to rescue PCSK9-mediated inhibition of LDL uptake in a human liver cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human PCSK9

  • This compound

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Replace the culture medium with serum-free medium and incubate for 24 hours to upregulate LDLR expression.

  • Treat the cells with varying concentrations of this compound for 1 hour.

  • Add recombinant human PCSK9 (e.g., 10 µg/mL) to the wells (except for the no-PCSK9 control) and incubate for 16 hours.

  • Add fluorescently labeled LDL to the wells and incubate for 4 hours to allow for uptake.

  • Wash the cells twice with PBS to remove unbound fluorescent LDL.

  • Add PBS to each well and measure the fluorescence intensity using a plate reader or visualize with a fluorescence microscope.

  • Normalize the data to the vehicle control (100% LDL uptake).

G Seed Cells Seed HepG2 Cells Starve Serum Starve (24h) Seed Cells->Starve Treat_Inhibitor Treat with PF-06815345 HCl (1h) Starve->Treat_Inhibitor Treat_PCSK9 Add PCSK9 (16h) Treat_Inhibitor->Treat_PCSK9 Add_LDL Add Fluorescent LDL (4h) Treat_PCSK9->Add_LDL Wash Wash Cells Add_LDL->Wash Measure Measure Fluorescence Wash->Measure

Cell-Based LDL Uptake Assay Workflow.
LDLR Degradation Assay (Western Blot)

This assay determines the ability of this compound to prevent the degradation of LDLR protein induced by PCSK9.

Materials:

  • HepG2 cells

  • Cell culture medium

  • Recombinant human PCSK9

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-LDLR, anti-beta-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Treat the cells with varying concentrations of this compound for 1 hour.

  • Add recombinant human PCSK9 (e.g., 10 µg/mL) and incubate for 24 hours.

  • Wash the cells with ice-cold PBS and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against LDLR and a loading control.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative LDLR protein levels.

Signaling Pathway and Mechanism of Inhibition

G cluster_0 Hepatocyte cluster_1 PCSK9-Mediated Degradation cluster_2 Inhibition by PF-06815345 HCl LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Recycling Recycling to Cell Surface LDLR->Recycling PCSK9 PCSK9 PCSK9->LDLR Binds PF06815345 PF-06815345 HCl PF06815345->PCSK9 Inhibits Binding LDL LDL LDL->LDLR Binds Lysosome Lysosome Endosome->Lysosome Degradation

PCSK9-LDLR Signaling and Inhibition by PF-06815345 HCl.

In the absence of an inhibitor, secreted PCSK9 binds to the LDLR on the surface of hepatocytes.[3] This complex is internalized, and PCSK9 directs the LDLR to the lysosome for degradation, thereby reducing the number of receptors available to clear LDL cholesterol.[3] this compound acts by inhibiting the initial binding of PCSK9 to the LDLR. This disruption allows the LDLR to escape degradation and recycle back to the cell surface, leading to increased LDL cholesterol uptake by the cell.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of PF-06815345 hydrochloride in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-06815345 hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] Its mechanism of action is to disrupt the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. By inhibiting this interaction, PF-06815345 prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL cholesterol (LDL-c) from the extracellular environment.

Q2: What is the expected potency of this compound?

The potency of this compound has been determined in different assay formats. It is crucial to consider which value is most relevant to your experimental setup.

Assay TypeTargetIC50
Cell-freeProprotein convertase subtilisin/kexin type 9 (PCSK9)13.4 µM
Cell-basedProprotein convertase subtilisin/kexin type 9 (PCSK9)>20 µM

Source: MedchemExpress[2]

Q3: How should I prepare and store stock solutions of this compound?

Proper handling and storage are critical for maintaining the compound's activity.

  • Solvent: For in vitro use, it is recommended to dissolve this compound in DMSO. Solubility in DMSO is 50 mg/mL (78.80 mM), though ultrasonic treatment may be needed to fully dissolve the compound. It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

  • Storage:

    • Store the solid compound at 4°C, sealed and away from moisture.[1]

    • Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3]

    • For long-term storage, store aliquots at -80°C (stable for up to 6 months).[1]

    • For short-term storage, aliquots can be kept at -20°C (stable for up to 1 month).[1]

Q4: We are observing lower than expected potency in our cell-based assay. What are the potential causes?

Several factors can contribute to the low efficacy of this compound in cellular experiments. The reported cellular IC50 of >20 µM, which is higher than the biochemical IC50 of 13.4 µM, suggests that factors within the cellular environment may influence its activity.[2] Potential causes can be categorized as issues with the compound, assay conditions, or the cell line. A systematic evaluation of these possibilities is recommended.

Troubleshooting Guide for Low Efficacy

This guide provides a step-by-step approach to identifying and resolving common issues that lead to reduced efficacy of this compound in cellular assays.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Efficacy of this compound cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cell Cell-Related Issues Start Low or No Activity Observed Compound_Check Step 1: Verify Compound Integrity & Handling Start->Compound_Check Assay_Check Step 2: Evaluate Assay Parameters Compound_Check->Assay_Check Compound OK Solubility Solubility/Precipitation? Compound_Check->Solubility Cell_Check Step 3: Assess Cellular System Assay_Check->Cell_Check Assay OK Incubation Incubation Time? Assay_Check->Incubation Data_Check Step 4: Re-evaluate Data & Expectations Cell_Check->Data_Check Cells OK Health Cell Health? Cell_Check->Health Success Efficacy Restored Data_Check->Success Resolved Degradation Degradation? Solubility->Degradation Soluble Concentration Correct Concentration? Degradation->Concentration Stable Reagents Reagent Quality? Incubation->Reagents Optimized Controls Controls Working? Reagents->Controls Reagents OK Target_Expression LDLR/PCSK9 Expression? Health->Target_Expression Healthy Permeability Cell Permeability? Target_Expression->Permeability Expression Confirmed

Caption: A logical workflow for troubleshooting low efficacy.

Potential Issue Recommended Action
Compound Integrity & Handling
Compound DegradationUse a fresh aliquot of the compound. Ensure proper storage conditions have been maintained (-80°C for long-term).[1] A color change in the stock solution can indicate degradation.[3]
Compound PrecipitationVisually inspect the cell culture media for precipitates after adding the compound. PF-06815345 has limited aqueous solubility. Prepare a high-concentration stock in DMSO and use a smaller volume for dilution into your aqueous media. Ensure the final DMSO concentration is not toxic to your cells (typically ≤0.5%).[4]
Incorrect Working ConcentrationThe reported cellular IC50 is >20 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal effective concentration range for your specific cell line and assay conditions.
Assay Parameters
Suboptimal Incubation TimeThe optimal incubation time with the compound can vary. A time-course experiment is recommended. Published protocols for similar inhibitors suggest treatment times ranging from 4 to 24 hours.[4][5]
Inactive Recombinant PCSK9If you are adding exogenous PCSK9 to your assay, ensure it is active. Use a fresh vial or test its activity in a control experiment.
Insufficient Readout SensitivityEnsure your detection method (e.g., fluorescence, luminescence, Western blot) is sensitive enough to detect the expected changes in LDLR levels or LDL uptake.
Cellular System
Low Target ExpressionConfirm that your chosen cell line (e.g., HepG2) expresses sufficient levels of both LDLR and PCSK9. Expression levels can be verified by Western blot or qPCR. LDLR expression can be upregulated by culturing cells in media with lipoprotein-depleted serum (LPDS).
Poor Cell HealthHigh concentrations of DMSO or the compound itself can be cytotoxic. Perform a cell viability assay (e.g., MTT or resazurin) in parallel with your functional assay to ensure the observed effects are not due to cell death.[6]
Low Cell PermeabilityThe discrepancy between the biochemical and cellular IC50 values may suggest limited cell permeability.[2] While there are no specific data on PF-06815345 permeability, this is a common challenge for small molecules. Ensure that the incubation time is sufficient for cellular uptake.
Off-Target EffectsUnintended interactions with other cellular components could potentially interfere with the expected outcome. While specific off-target effects of PF-06815345 are not documented in the provided results, this is a possibility with any small molecule inhibitor.[7]

Key Experimental Protocols

Diagram: PCSK9 Signaling Pathway and Inhibition

PCSK9_Pathway cluster_cell Hepatocyte LDLR LDLR Complex PCSK9-LDLR-LDL Complex LDLR->Complex Binds PCSK9_Secreted Secreted PCSK9 PCSK9_Secreted->Complex Binds LDL LDL LDL->Complex Binds Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Targeted for Degradation Recycling Recycling Endosome->Recycling Recycling Blocked Recycling->LDLR PF06815345 PF-06815345 PF06815345->PCSK9_Secreted Inhibits Binding to LDLR

Caption: PF-06815345 inhibits the binding of PCSK9 to LDLR.

Protocol 1: LDLR Protein Level Assessment by Western Blot

This assay measures the ability of PF-06815345 to prevent PCSK9-mediated degradation of the LDLR protein.

  • Cell Seeding: Plate HepG2 cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended): To upregulate LDLR expression, replace the growth medium with a medium containing lipoprotein-depleted serum (LPDS) and incubate for 18-24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours.

  • PCSK9 Addition: Add recombinant human PCSK9 to the wells at a final concentration known to induce LDLR degradation (e.g., 1-5 µg/mL). Include a control group with no PCSK9 and a vehicle control group (DMSO).

  • Incubation: Incubate the cells for 16-24 hours at 37°C.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Western Blotting:

    • Quantify the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against LDLR. A loading control (e.g., β-actin or GAPDH) should also be probed.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for LDLR and normalize to the loading control. Compare the LDLR levels in the PF-06815345-treated wells to the PCSK9-only treated wells.

Protocol 2: LDL Uptake Assay

This functional assay assesses the ability of PF-06815345 to rescue PCSK9-mediated suppression of LDL uptake.

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of approximately 2 x 10^5 cells/mL and incubate for 24 hours.[1]

  • Compound and PCSK9 Treatment:

    • Aspirate the culture medium and replace it with serum-free medium.

    • Add serial dilutions of this compound to the wells.

    • Add recombinant human PCSK9 (a gain-of-function mutant like D374Y is recommended) to all wells except the negative control.

    • Include appropriate controls:

      • Negative Control: Cells with vehicle (DMSO) only (maximal LDL uptake).

      • Positive Control: Cells with recombinant PCSK9 and vehicle (inhibited LDL uptake).

    • Incubate for 16 hours at 37°C.[1]

  • LDL Uptake:

    • Carefully aspirate the medium.

    • Add fresh serum-free medium containing a fluorescently labeled LDL (e.g., DiI-LDL) at a concentration of approximately 10 µg/mL.

    • Incubate for 4 hours at 37°C to allow for LDL uptake.[1]

  • Fluorescence Quantification:

    • Gently wash the cells multiple times with PBS to remove unbound fluorescent LDL.

    • Add PBS to the wells and measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths for the fluorescent label.

  • Data Analysis: Normalize the fluorescence intensity to cell number if necessary (e.g., using a nuclear stain like DAPI). Calculate the percentage increase in LDL uptake for each concentration of PF-06815345 relative to the PCSK9-treated control and determine the EC50 value.

References

Improving PF-06815345 hydrochloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of PF-06815345 hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] Its mechanism of action involves binding to PCSK9, which in turn prevents PCSK9 from binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to an increased number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[3]

Q2: What are the known solubility properties of this compound?

A2: this compound is a white to off-white solid.[1] Its solubility is highly dependent on the solvent. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in aqueous solutions.[1][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic, and the presence of water can significantly reduce the solubility of the compound.[1]

Q4: How should I prepare a stock solution of this compound in DMSO?

A4: To prepare a stock solution, dissolve this compound in anhydrous DMSO to a concentration of 50 mg/mL (78.80 mM).[1] The use of ultrasonic treatment is recommended to facilitate dissolution.[1]

Q5: How should I store the stock solution of this compound?

A5: The prepared stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem 1: The compound does not fully dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture.

    • Solution: Use a new, unopened bottle of anhydrous, high-purity DMSO.[1]

  • Possible Cause: Insufficient energy to break the crystal lattice.

    • Solution: Use an ultrasonic water bath to aid dissolution.[1] Gentle warming (e.g., 37°C) can also be attempted, but monitor for any signs of compound degradation.

Problem 2: The compound precipitates when the DMSO stock solution is diluted into aqueous media (e.g., cell culture media, PBS).

  • Possible Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit. PF-06815345 has a very low aqueous solubility of 0.0219 mg/mL.[4]

    • Solution: Decrease the final working concentration of the compound in the assay.

  • Possible Cause: Rapid change in solvent polarity.

    • Solution: Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in your aqueous medium. Then, add this intermediate dilution to the final volume. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing and avoid localized high concentrations.[5][6]

  • Possible Cause: The pH of the aqueous medium is not optimal for solubility. PF-06815345 has a basic pKa of 9.06, meaning it will be more soluble in acidic conditions.[4]

    • Solution: If your experimental conditions allow, consider using a buffer with a lower pH to maintain the compound in its more soluble, protonated form.

  • Possible Cause: The final concentration of DMSO is too low to maintain solubility.

    • Solution: While keeping the final DMSO concentration as low as possible to minimize cytotoxicity (typically below 0.5%), a slightly higher concentration might be necessary.[5][6] Always include a vehicle control with the same final DMSO concentration in your experiments.

Problem 3: I am observing variability in my experimental results.

  • Possible Cause: The compound may be precipitating out of solution over time in the incubator.

    • Solution: Visually inspect your culture plates under a microscope for any signs of precipitation before and during the experiment. Prepare fresh working solutions for each experiment. If precipitation is observed, you may need to lower the working concentration or add a solubilizing agent.

  • Possible Cause: Inconsistent preparation of the stock or working solutions.

    • Solution: Ensure accurate weighing of the compound and precise measurement of the solvent. Vortex thoroughly after each dilution step.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 634.49 g/mol [1]
Appearance White to off-white solid[1]
Solubility in DMSO 50 mg/mL (78.80 mM) (with ultrasonic treatment)[1]
Aqueous Solubility 0.0219 mg/mL[4]
pKa (Strongest Basic) 9.06[4]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, conical-bottom microcentrifuge tubes

    • Calibrated pipette

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out a precise amount of this compound (e.g., 6.34 mg for 1 mL of a 10 mM stock solution).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes.

    • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in sterile tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Materials:

    • Recombinant human PCSK9 protein

    • Recombinant human LDLR-EGF-AB domain

    • 96-well ELISA plates

    • Assay Buffer (e.g., PBS with 0.1% BSA)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • This compound working solutions (prepared by diluting the DMSO stock in Assay Buffer)

    • HRP-conjugated anti-His-tag antibody (or other appropriate detection antibody)

    • TMB substrate

    • Stop Solution (e.g., 2N H₂SO₄)

    • Microplate reader

  • Procedure:

    • Coat the wells of a 96-well plate with the LDLR-EGF-AB domain overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Assay Buffer for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • In a separate plate, pre-incubate recombinant PCSK9 with various concentrations of this compound for 1 hour at room temperature.

    • Transfer the PCSK9/inhibitor mixture to the LDLR-coated plate and incubate for 2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Visualizations

Caption: PCSK9 signaling pathway and the inhibitory action of PF-06815345.

Experimental_Workflow Workflow for Preparing PF-06815345 for In Vitro Assays A Weigh PF-06815345 hydrochloride powder B Dissolve in anhydrous DMSO (e.g., 50 mg/mL) A->B C Apply sonication to aid dissolution B->C D Create high-concentration stock solution C->D E Aliquot and store at -80°C D->E F Perform stepwise dilution into aqueous buffer/media D->F G Add to in vitro assay F->G

Caption: Experimental workflow for this compound solution preparation.

References

Technical Support Center: PF-06815345 Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed stability and degradation data for PF-06815345 hydrochloride is limited. This technical support guide is based on general knowledge of the stability of hydrochloride salts of small molecule drugs and is intended to provide representative troubleshooting advice and experimental protocols. The data and pathways presented here are illustrative and may not reflect the specific behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from moisture, solutions should be stored in tightly sealed containers.

Q2: My this compound solution has turned yellow. What could be the cause?

Discoloration, such as yellowing, is often an indicator of chemical degradation. This can be caused by several factors, including:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, which often produces colored byproducts.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

  • pH Instability: Significant shifts in the pH of the solution can accelerate hydrolysis or other degradation pathways.

It is recommended to prepare fresh solutions and store them protected from light and air. If the problem persists, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

Q3: I observed precipitation in my aqueous solution of this compound. What should I do?

Precipitation can occur for several reasons:

  • Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent. Verify the solubility limits.

  • pH Shift: The hydrochloride salt is generally more soluble in acidic to neutral aqueous solutions. An increase in pH can cause the free base to precipitate. Check the pH of your solution.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • Interaction with Container: The compound may adsorb to the surface of the storage container.

To troubleshoot, try preparing a more dilute solution, adjusting the pH to be more acidic, or using a different container material. If precipitation is observed after storage, it is best to discard the solution and prepare a fresh batch.

Q4: How can I assess the purity and degradation of my this compound sample?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most common way to assess purity and detect degradation products. A validated method can separate the intact drug from any impurities or degradants, allowing for their quantification.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

If you are observing variable results in your experiments, it could be related to the instability of your this compound solution.

Possible Cause Troubleshooting Step
Degradation of Stock Solution Prepare fresh stock solutions more frequently. Store aliquots at -80°C to minimize freeze-thaw cycles.
Instability in Assay Media Perform a time-course experiment to assess the stability of this compound in your specific cell culture or assay buffer at the working temperature (e.g., 37°C). Analyze samples by HPLC at different time points.
Adsorption to Labware Consider using low-adhesion microplates or tubes. Pre-treating labware with a blocking agent like bovine serum albumin (BSA) may also help.
Issue 2: Unexpected Peaks in HPLC Chromatogram

The appearance of new peaks in your HPLC analysis indicates the presence of impurities or degradation products.

Possible Cause Troubleshooting Step
Sample Degradation Review sample preparation and storage procedures. Ensure samples are protected from light and kept at an appropriate temperature before analysis.
Mobile Phase Incompatibility Ensure the pH of the mobile phase is compatible with the compound's stability.
Contamination Check solvents, vials, and the HPLC system for potential sources of contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC-UV/MS.

Hypothetical Degradation Profile of this compound

The following table summarizes potential degradation outcomes from a forced degradation study.

Stress Condition Observation % Degradation (Illustrative) Potential Degradation Pathway
0.1 M HCl, 60°CMinor degradation5-10%Hydrolysis of amide or ester groups
0.1 M NaOH, 60°CSignificant degradation20-30%Base-catalyzed hydrolysis
3% H₂O₂, RTModerate degradation15-20%Oxidation of nitrogen-containing rings
80°C (Solid)Minimal degradation<2%Thermally stable in solid form
Light ExposureMinor degradation5%Photolytic cleavage or rearrangement

Visualizations

Hypothetical Degradation Pathway

PF06815345 This compound DP1 Hydrolysis Product 1 (e.g., Amide Cleavage) PF06815345->DP1  Acid/Base  Hydrolysis DP2 Oxidation Product 1 (e.g., N-oxide) PF06815345->DP2  Oxidation  (H₂O₂) DP3 Photodegradation Product 1 PF06815345->DP3  Photolysis  (UV/Vis Light)

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Solutions of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants HPLC->Characterize Start Instability Observed (e.g., color change, precipitation) CheckStorage Review Storage Conditions (Temp, Light, Time) Start->CheckStorage CheckpH Measure pH of Solution CheckStorage->CheckpH Storage OK PrepareFresh Prepare Fresh Solution CheckStorage->PrepareFresh Storage Incorrect CheckConc Verify Concentration vs. Solubility CheckpH->CheckConc pH OK CheckpH->PrepareFresh pH Incorrect CheckConc->PrepareFresh Concentration OK CheckConc->PrepareFresh Concentration Too High Outcome1 Issue Resolved PrepareFresh->Outcome1 New Solution Stable Outcome2 Issue Persists: Consider Forced Degradation Study PrepareFresh->Outcome2 New Solution Unstable

References

Technical Support Center: Optimizing PF-06815345 Hydrochloride Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to optimize the oral bioavailability of the PCSK9 inhibitor, PF-06815345 hydrochloride, for in vivo studies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: PF-06815345 is an orally active and potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). A key challenge in its development is its low aqueous solubility (0.0219 mg/mL), which can lead to poor dissolution in the gastrointestinal tract and consequently, low and variable oral bioavailability. This poses a significant hurdle for achieving therapeutic concentrations in in vivo studies.

Q2: To which Biopharmaceutics Classification System (BCS) class does PF-06815345 likely belong?

A2: Based on its low solubility and the high permeability often associated with small molecule inhibitors intended for oral administration, PF-06815345 is likely a BCS Class II compound. For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[1] These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution rate.[1]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state to improve its solubility and dissolution.

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which involve dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a micro- or nanoemulsion in the gastrointestinal fluids.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.

Q4: Are there any specific considerations for oral PCSK9 inhibitors that I should be aware of?

A4: Yes. While solubility is a primary concern, some oral PCSK9 inhibitors, such as the macrocyclic peptide MK-0616, have been co-formulated with permeation enhancers like sodium caprate. This suggests that for some compounds in this class, intestinal permeability may also be a factor limiting oral absorption. Therefore, strategies to overcome both low solubility and potentially low permeability might be necessary for optimal oral bioavailability.

II. Troubleshooting Guide

This guide addresses common issues encountered during the formulation development of this compound for in vivo studies.

Problem Potential Cause Recommended Solution
Low and variable drug exposure in pharmacokinetic (PK) studies. Poor dissolution of the crystalline drug in the gastrointestinal tract.1. Micronization: Reduce the particle size of the drug substance to increase its surface area and dissolution rate. 2. Amorphous Solid Dispersion (ASD): Formulate the drug as an ASD to improve its apparent solubility and dissolution. 3. Self-Emulsifying Drug Delivery System (SEDDS): Develop a lipid-based formulation to present the drug in a solubilized form.
Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. The drug is supersaturated in the gastrointestinal fluids and crashes out of solution before it can be absorbed.1. Incorporate a precipitation inhibitor: Use polymers such as HPMC or PVP in your formulation to maintain a supersaturated state. 2. Optimize SEDDS formulation: Adjust the ratio of oil, surfactant, and co-surfactant to ensure the formation of a stable microemulsion upon dilution.
No significant improvement in bioavailability despite enhanced solubility. The absorption of the drug may be limited by its permeability across the intestinal epithelium.1. Co-administer with a permeation enhancer: Investigate the use of pharmaceutically acceptable permeation enhancers. 2. Inhibit efflux transporters: If the drug is a substrate for efflux pumps like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor could improve absorption.
Chemical instability of the drug in the formulation. The drug may be degrading due to interactions with excipients or the manufacturing process.1. Excipient compatibility studies: Conduct thorough compatibility studies with all potential excipients. 2. Process optimization: For methods like hot-melt extrusion for ASDs, carefully control the temperature to prevent thermal degradation.

III. Experimental Protocols

A. Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a laboratory-scale method for preparing an ASD of this compound.

Materials:

Procedure:

  • Determine the appropriate drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both this compound and the chosen polymer in a minimal amount of the selected solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Once the bulk of the solvent is removed, a thin film will form on the wall of the flask.

  • Transfer the solid film to a vacuum oven for secondary drying (e.g., at 40°C overnight) to remove any residual solvent.

  • The resulting solid is the amorphous solid dispersion. Gently scrape it from the flask and store it in a desiccator.

  • Characterize the ASD for its amorphous nature (using techniques like PXRD or DSC) and dissolution properties.

B. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a liquid SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafac lipophile WL 1349)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to approximately 40°C to facilitate mixing.

    • Add the pre-weighed this compound to the excipient mixture and vortex until the drug is completely dissolved.

  • Evaluation of Self-Emulsification:

    • Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle agitation.

    • Visually observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

C. Micronization using Laboratory-Scale Jet Milling

This protocol provides a general procedure for reducing the particle size of this compound using a lab-scale jet mill.

Materials:

  • This compound

  • Lab-scale jet mill

  • Compressed air or nitrogen source

  • Particle size analyzer

Procedure:

  • Ensure the jet mill is clean and properly assembled according to the manufacturer's instructions.

  • Set the grinding and feeding pressures to the desired levels. These parameters will need to be optimized for the specific material and desired particle size.

  • Load a pre-weighed amount of this compound into the feeder.

  • Start the gas flow to the grinding nozzles and then start the feeder to introduce the drug into the milling chamber.

  • The high-velocity gas creates particle-on-particle collisions, which reduces the particle size.

  • The micronized powder is collected in a collection vessel.

  • After milling, carefully collect the product and determine the yield.

  • Analyze the particle size distribution of the micronized material using a suitable technique (e.g., laser diffraction).

  • Repeat the process with adjusted milling parameters if the desired particle size is not achieved.

IV. Visualizations

A. Signaling Pathway

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR_Gene LDLR Gene LDLR_mRNA LDLR mRNA LDLR_Gene->LDLR_mRNA PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA SREBP2 SREBP-2 SREBP2->LDLR_Gene Upregulates SREBP2->PCSK9_Gene Upregulates ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Protein Trafficking PCSK9 PCSK9 Golgi->PCSK9 Secretion LDLR LDL Receptor Golgi->LDLR Secretion to Cell Surface LDLR_mRNA->ER Translation PCSK9_mRNA->ER Translation proPCSK9 pro-PCSK9 PCSK9->LDLR Binding & Targeting for Degradation Endosome Endosome PCSK9->Endosome Internalization LDLR->Endosome Internalization LDL LDL-C LDLR->LDL Internalization Endosome->LDLR Recycling to Cell Surface Lysosome Lysosome Endosome->Lysosome Degradation LDL->LDLR Binding PF06815345 PF-06815345 PF06815345->PCSK9 Inhibition

Caption: PCSK9 signaling pathway and the mechanism of action of PF-06815345.

B. Experimental Workflow

Formulation_Workflow cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome Problem Low Oral Bioavailability of This compound Micronization Particle Size Reduction (Micronization) Problem->Micronization ASD Amorphous Solid Dispersion (ASD) Problem->ASD SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Problem->SEDDS Char_Micronization Particle Size Analysis Dissolution Testing Micronization->Char_Micronization Char_ASD PXRD, DSC Dissolution Testing ASD->Char_ASD Char_SEDDS Droplet Size Analysis Emulsification Grade SEDDS->Char_SEDDS PK_Study Preclinical Pharmacokinetic (PK) Study Char_Micronization->PK_Study Char_ASD->PK_Study Char_SEDDS->PK_Study Outcome Optimized Oral Bioavailability PK_Study->Outcome

Caption: Workflow for optimizing the oral bioavailability of PF-06815345.

C. Logical Relationship

Troubleshooting_Logic Start Low in vivo exposure observed? Check_Solubility Is the issue likely solubility-limited? Start->Check_Solubility Yes Check_Permeability Is the issue likely permeability-limited? Check_Solubility->Check_Permeability No Solubility_Strategies Implement Solubility Enhancement Strategies: - Micronization - ASD - SEDDS Check_Solubility->Solubility_Strategies Yes Permeability_Strategies Implement Permeability Enhancement Strategies: - Use Permeation Enhancers - Inhibit Efflux Pumps Check_Permeability->Permeability_Strategies Yes Failure Further Investigation Needed Check_Permeability->Failure No Re_evaluate Re-evaluate in vivo PK Solubility_Strategies->Re_evaluate Permeability_Strategies->Re_evaluate Success Successful Optimization Re_evaluate->Success Exposure Improved Re_evaluate->Failure No Improvement

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Synthesis of PF-06815345 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of PF-06815345 hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

1. Tin-Mediated N-1 Alkylation of the Tetrazole Core

  • Question: Why am I observing poor regioselectivity with the formation of the N-2 alkylated isomer?

    Answer: Poor regioselectivity in the tin-mediated alkylation of the tetrazole is a common challenge. The ratio of N-1 to N-2 isomers can be influenced by several factors:

    • Reaction Temperature: Ensure the reaction is performed at the recommended temperature. Deviations can alter the thermodynamic and kinetic control of the reaction.

    • Lewis Acid: The choice and quality of the Lewis acid are critical. Ensure the Lewis acid being used is anhydrous and of high purity.

    • Stannylating Agent: The tributyltin group plays a crucial role in directing the alkylation to the N-1 position. Incomplete stannylation or use of a different organotin reagent can lead to poor selectivity.

    • Solvent: The polarity of the solvent can influence the reaction's regioselectivity. Ensure the correct solvent system is being used as specified in the protocol.

  • Question: How can I effectively remove residual tin compounds from my product?

    Answer: Residual tin compounds can be challenging to remove. Here are a few strategies:

    • Aqueous Workup with KF: Treatment with an aqueous solution of potassium fluoride (B91410) (KF) can precipitate tributyltin fluoride, which can then be removed by filtration.

    • Liquid-Liquid Extraction: A biphasic extraction with hexane (B92381) and a polar solvent (like acetonitrile) can help partition the tin residues into the hexane layer.

    • Column Chromatography: Chromatography on silica (B1680970) gel can be effective, but tributyltin compounds can sometimes co-elute with the product. A careful selection of the eluent system is necessary.

    • Precipitation/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can significantly reduce tin impurities.

2. Enzymatic Resolution of the Carbonate

  • Question: The enzymatic resolution is proceeding slowly or not at all. What are the possible reasons?

    Answer: Several factors can affect the efficiency of the enzymatic resolution:

    • Enzyme Activity: Ensure the enzyme (e.g., Novozyme 435) is active. Improper storage or handling can lead to denaturation. A new batch of the enzyme should be tested.

    • pH of the Medium: Enzymes have an optimal pH range for their activity. Check and adjust the pH of the reaction medium if necessary.

    • Temperature: The reaction should be maintained at the optimal temperature for the enzyme. Temperatures that are too high or too low will decrease the reaction rate.

    • Substrate Purity: Impurities in the racemic carbonate substrate can inhibit enzyme activity. Ensure the starting material is of high purity.

    • Solvent: The choice of solvent can significantly impact enzyme activity and stability.

  • Question: How can I improve the enantiomeric excess (e.e.) of the desired (S)-enantiomer?

    Answer: To improve the enantiomeric excess:

    • Reaction Time: The reaction should be monitored closely and stopped once it has reached approximately 50% conversion to achieve the highest possible e.e. for the remaining unreacted enantiomer.

    • Enzyme Loading: The amount of enzyme used can influence the selectivity. An optimal enzyme loading should be determined experimentally.

    • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.

3. Final Salt Formation

  • Question: I am having trouble with the precipitation of the hydrochloride salt. What could be the issue?

    Answer: Issues with salt formation can arise from:

    • Solvent System: The choice of solvent is critical for obtaining a crystalline salt. The solvent should be one in which the free base is soluble, but the hydrochloride salt is insoluble. 2-Propanol is mentioned as a suitable solvent.[1]

    • Stoichiometry of HCl: The amount of hydrochloric acid added is important. An excess or deficit of HCl can affect the precipitation. Typically, a slight excess of HCl is used.

    • Temperature: Cooling the solution after the addition of HCl is usually necessary to induce precipitation.

    • Water Content: The presence of excess water can sometimes prevent or hinder the precipitation of the hydrochloride salt. Ensure anhydrous conditions are maintained if required by the protocol.

Frequently Asked Questions (FAQs)

  • Q1: What is the overall yield of the second-generation synthesis of PF-06815345?

    • A1: The second-generation synthesis delivered the active pharmaceutical ingredient (API) in a 14% overall yield.[1]

  • Q2: What is the purity of the final this compound product?

    • A2: The final product has a purity of 99.4% as determined by UPLC.[1]

  • Q3: What are the acceptable limits for residual palladium and tin in the final product?

    • A3: The final product contained less than 2 ppm of tin and 6 ppm of palladium.[1]

  • Q4: Why is an enzymatic resolution step necessary?

    • A4: PF-06815345 is a single enantiomer drug. The synthesis produces a racemic mixture of the carbonate intermediate. The enzymatic resolution is a highly selective method to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer.[1]

  • Q5: Are there any stability concerns with the intermediates?

    • A5: Yes, the bromocarbonate intermediate C is noted to be unstable upon heating, generating significant pressure at 60 °C over 24 hours due to decomposition.[1]

Quantitative Data Summary

ParameterValueReference
Overall Yield 14%[1]
Final Product Purity (UPLC) 99.4%[1]
Residual Tin (Sn) < 2 ppm[1]
Residual Palladium (Pd) 6 ppm[1]
Diastereomeric Ratio (dr) of (S)-D1 99.9:0.01[1]

Experimental Protocols

1. Protocol for Tin-Mediated N-1 Alkylation of Tetrazole A

  • Stannylation: To a solution of tetrazole A in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add a trialkyltin reagent such as tributyltin chloride.

  • Base Addition: Add a suitable base (e.g., sodium methoxide) and heat the reaction mixture to facilitate the formation of the tin-tetrazole intermediate B .

  • Alkylation: Cool the reaction mixture and add the bromocarbonate C (1.5 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until completion.

  • Workup: Upon completion, quench the reaction with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Purification: Filter the mixture and perform an extractive workup. The crude product can be further purified by column chromatography to yield the desired N-1 alkylated product, rac-D1 .

2. Protocol for Enzymatic Resolution of rac-D1

  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic carbonate rac-D1 in an appropriate solvent system (e.g., a buffered aqueous solution with a co-solvent).

  • Enzyme Addition: Add the immobilized lipase, Novozyme 435.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) and pH, with gentle agitation.

  • Monitoring: Monitor the conversion of the (R)-enantiomer by chiral HPLC.

  • Reaction Termination: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted (S)-carbonate ((S)-D1 ) from the hydrolyzed (R)-alcohol by extraction or chromatography.

Diagrams

Synthesis_Workflow A Tetrazole A B Tin-mediated N-1 Alkylation A->B C rac-D1 (Racemic Carbonate) B->C D Enzymatic Resolution C->D E (S)-D1 (Desired Enantiomer) D->E F Coupling Reaction E->F G Final Product (Free Base) F->G H HCl Salt Formation G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Poor_Regioselectivity Poor Regioselectivity in Alkylation? Start->Poor_Regioselectivity High_Tin High Residual Tin? Start->High_Tin Slow_Resolution Slow Enzymatic Resolution? Start->Slow_Resolution Low_ee Low Enantiomeric Excess? Start->Low_ee Salt_Precipitation Salt Precipitation Issues? Start->Salt_Precipitation Check_Temp Check Reaction Temperature Poor_Regioselectivity->Check_Temp Check_Reagents Verify Reagent Quality Poor_Regioselectivity->Check_Reagents KF_Workup Use KF Workup High_Tin->KF_Workup Chromatography Optimize Chromatography High_Tin->Chromatography Check_Enzyme Check Enzyme Activity Slow_Resolution->Check_Enzyme Check_pH_Temp Optimize pH and Temperature Slow_Resolution->Check_pH_Temp Monitor_Conversion Monitor Conversion (Stop at ~50%) Low_ee->Monitor_Conversion Optimize_Solvent Optimize Solvent System for Salt Formation Salt_Precipitation->Optimize_Solvent

Caption: Troubleshooting logic for this compound synthesis.

References

PF-06815345 hydrochloride off-target effects and how to test for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06815345 hydrochloride. The focus is on identifying and testing for potential off-target effects.

Disclaimer: PF-06815345 is an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] Publicly available information on the specific off-target effects of this compound is limited. A Phase 1 clinical trial was discontinued (B1498344) for strategic business reasons, not due to stated safety or efficacy concerns.[4] Therefore, this guide provides a general framework for identifying and testing for off-target effects of a novel small molecule inhibitor, using PF-06815345 as a case study.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A1: Off-target effects are unintended interactions of a drug with molecules other than its primary therapeutic target.[5] For PF-06815345, the intended target is PCSK9.[1][2][3] Off-target interactions can lead to unexpected cellular responses, toxicity, or reduced efficacy, which are significant concerns during drug development.[6] Early identification of these interactions is crucial for building a comprehensive safety profile of the compound.[7]

Q2: What are the first steps to take if I suspect off-target effects in my cell-based assays?

A2: If you observe unexpected phenotypes, such as cytotoxicity at concentrations where the on-target effect is not expected, or conflicting results between different assay formats, it is prudent to investigate potential off-target effects.[8] Initial steps include:

  • Confirming the On-Target Effect: Ensure that the compound is engaging with PCSK9 at the expected concentrations in your experimental system.

  • Validating with an Orthogonal Assay: Use a different experimental method to measure the same endpoint to rule out assay-specific interference.[8]

  • Testing in Multiple Cell Lines: Compare the compound's effects across a panel of cell lines with different genetic backgrounds to identify cell-type-specific sensitivities.[8]

Q3: What are the main experimental approaches to identify specific off-targets?

A3: Several powerful techniques can be employed to identify unintended molecular targets:

  • Kinome Profiling: Screens the compound against a large panel of kinases to determine its selectivity. This is particularly relevant as many small molecule inhibitors show cross-reactivity with kinases.[5][9]

  • Chemical Proteomics: An unbiased approach to identify protein binding partners of your compound directly in a cellular context.

  • Phenotypic Screening: Compares the observed cellular phenotype with the known consequences of inhibiting the primary target. Discrepancies may point towards off-target activities.[5]

  • Computational Prediction: Utilizes the compound's structure to predict potential off-target interactions based on similarities to known ligands of other proteins.[6][10]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

If you observe significant cell death at concentrations that seem inconsistent with the known function of PCSK9, consider the following troubleshooting steps.

Possible Causes and Solutions:

Possible CauseSuggested ActionExpected Outcome
Off-target Cytotoxicity Perform a kinome-wide selectivity screen to identify unintended kinase targets. Test compounds with different chemical scaffolds that target PCSK9.Identification of specific off-target kinases that may be responsible for the cytotoxic effects.[5]
Assay Interference Run a cell-free assay to check for direct reactivity of PF-06815345 with your assay reagents (e.g., MTT, CellTiter-Glo®).Determine if the compound is directly interfering with the assay chemistry, leading to false-positive cytotoxicity readings.[8]
Cell Line Specific Sensitivity Test the compound in a panel of different cell lines, including those with known dependencies on various signaling pathways.Identify if the cytotoxicity is restricted to specific cell types, which can provide clues about the affected off-target pathways.[8]
Experimental Protocol: Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of human kinases.

Methodology: This is typically performed as a service by specialized companies.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a high concentration for initial screening (e.g., 1-10 µM).

  • Kinase Panel Selection: Utilize a commercial service offering a large panel of purified, recombinant human kinases (e.g., >300 kinases).[11][12]

  • Binding or Activity Assay: The service will typically perform either a competition binding assay or a radiometric/luminescence-based activity assay.[5][8][12]

    • Competition Binding Assay: Measures the ability of PF-06815345 to displace a labeled ligand from the kinase active site.

    • Activity Assay: Measures the ability of PF-06815345 to inhibit the phosphorylation of a substrate by the kinase.

  • Data Analysis: The results are usually provided as the percentage of inhibition at a given concentration. For significant hits, a follow-up dose-response curve is generated to determine the IC50 value.

Data Presentation:

Kinase Target% Inhibition at 1 µM PF-06815345IC50 (nM)
PCSK9 (On-Target) >95% 13,400 [1]
Off-Target Kinase A85%150
Off-Target Kinase B60%800
Off-Target Kinase C15%>10,000

Note: The off-target data presented here is hypothetical for illustrative purposes.

Issue 2: Observed Phenotype Does Not Match Known PCSK9 Biology

If your experimental results show cellular changes that are not readily explained by the inhibition of PCSK9's role in LDL receptor degradation[13][14], further investigation into off-target signaling is warranted.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Objective: To investigate if this compound treatment leads to unintended activation or inhibition of key cellular signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, etc.) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control.

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical scenario where PF-06815345, in addition to inhibiting its on-target PCSK9, also interacts with an off-target kinase, leading to the unintended modulation of a separate signaling pathway.

G cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway PF06815345 PF-06815345 PCSK9 PCSK9 PF06815345->PCSK9 Inhibits OffTargetKinase Off-Target Kinase PF06815345->OffTargetKinase Inhibits LDLR_degradation LDL Receptor Degradation PCSK9->LDLR_degradation LDL_uptake LDL Uptake LDLR_degradation->LDL_uptake Reduces DownstreamSubstrate Downstream Substrate OffTargetKinase->DownstreamSubstrate CellularResponse Unintended Cellular Response (e.g., Cytotoxicity) DownstreamSubstrate->CellularResponse

Caption: On-target vs. hypothetical off-target effects of PF-06815345.

Experimental Workflow Diagram

This workflow outlines the logical steps to follow when investigating potential off-target effects of this compound.

G start Start: Unexpected Experimental Result phenotype_mismatch Phenotype inconsistent with PCSK9 inhibition? start->phenotype_mismatch cytotoxicity Unexpected Cytotoxicity? phenotype_mismatch->cytotoxicity Yes on_target_validation Validate On-Target Engagement phenotype_mismatch->on_target_validation No cytotoxicity->on_target_validation No orthogonal_assay Perform Orthogonal Assay cytotoxicity->orthogonal_assay Yes off_target_investigation Initiate Off-Target Investigation on_target_validation->off_target_investigation orthogonal_assay->off_target_investigation kinome_profiling Kinome Profiling off_target_investigation->kinome_profiling proteomics Chemical Proteomics off_target_investigation->proteomics signaling_analysis Signaling Pathway Analysis (Western Blot) off_target_investigation->signaling_analysis target_validation Validate Hits (e.g., CRISPR KO) kinome_profiling->target_validation proteomics->target_validation signaling_analysis->target_validation end End: Characterize Off-Target Profile target_validation->end

Caption: Workflow for investigating off-target effects.

References

Cell permeability issues with PF-06815345 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PF-06815345 hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential cell permeability issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] Its mechanism of action involves inhibiting PCSK9, which plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels. PCSK9 binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[3][4][5] By inhibiting PCSK9, PF-06815345 prevents the degradation of LDLR, allowing more LDLRs to be recycled to the cell surface to clear LDL cholesterol from the circulation.[3][4][5]

Q2: I am observing lower than expected efficacy in my cell-based assays. Could this be a cell permeability issue?

Lower than expected efficacy in cell-based assays can indeed be related to suboptimal intracellular concentrations of the compound, which may stem from poor cell permeability. Other factors to consider include compound stability in the assay medium, off-target effects, or issues with the cell model itself. It is recommended to systematically troubleshoot by first assessing the compound's permeability.

Q3: How can I experimentally determine the cell permeability of this compound?

The gold standard for in vitro prediction of intestinal drug permeability is the Caco-2 permeability assay.[6][7][8][9] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[9][10] A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can provide the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

Q4: What are the typical physicochemical properties of PF-06815345?

PropertyValue (Predicted)Source
Molecular Weight481.9 g/mol PubChem[2]
XLogP32.2PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count8PubChem[2]
Rotatable Bond Count3PubChem[2]
Exact Mass481.1541622 DaPubChem[2]
Polar Surface Area118 ŲPubChem[2]

Note: These are computationally predicted properties for the active metabolite and may differ from the experimental values of the hydrochloride salt.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

If you observe a low Papp value (e.g., <1.0 x 10⁻⁶ cm/s) in the apical-to-basolateral direction, it may indicate poor passive diffusion or active efflux.

Troubleshooting Steps:

  • Verify Monolayer Integrity: Before and after the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the Caco-2 monolayer is intact. A drop in TEER could indicate cytotoxicity or disruption of tight junctions.

  • Assess Compound Recovery: Low recovery of the compound after the assay can indicate several issues.[11]

    • Poor Aqueous Solubility: this compound's solubility should be determined in the assay buffer. If solubility is low, consider using a lower concentration or adding a small percentage of a co-solvent like DMSO (typically <1%).

    • Non-specific Binding: The compound may be binding to the plasticware of the assay plate. Including bovine serum albumin (BSA) at 1% in the basolateral chamber can help mitigate this.[11]

    • Cellular Metabolism: Caco-2 cells have some metabolic activity. Analyze the samples for the presence of metabolites.

  • Evaluate Efflux: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that the compound is a substrate of an efflux transporter, such as P-gp. To confirm this, run the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.

Issue 2: High Efflux Ratio

A high efflux ratio indicates that active transport is limiting the net flux of the compound across the cell monolayer.

Troubleshooting Steps:

  • Identify the Transporter: Use specific inhibitors for common efflux transporters (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP) to identify which transporter is responsible for the efflux.

  • Consider Alternative Cell Lines: If P-gp is confirmed to be the issue, you could use an MDCK-MDR1 cell line, which overexpresses human P-gp, to further characterize the interaction.[12]

  • Structural Modification: For drug development purposes, if efflux is a major hurdle, medicinal chemists may consider structural modifications to the molecule to reduce its affinity for the efflux transporter.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability and efflux potential of a test compound.

Materials:

  • Caco-2 cells (passage 40-60)

  • 24-well Transwell® plates

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound (e.g., this compound)

  • Control compounds (e.g., atenolol (B1665814) for low permeability, metoprolol (B1676517) for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., ≥200 Ω x cm²).[13]

  • Equilibration: Rinse the monolayers with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.[14]

  • Dosing:

    • A-B Transport: Add the dosing solution containing the test compound to the apical chamber and fresh HBSS to the basolateral chamber.[14]

    • B-A Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[14]

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[14]

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.[14]

  • Analysis: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.[14]

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.[14]

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).[14]

Visualizations

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds Endosome Endosome LDLR->Endosome Internalization LDL LDL LDL->LDLR Binds Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9 promotes degradation Recycling Recycling to Cell Surface Endosome->Recycling LDLR recycling PF06815345 PF-06815345 PF06815345->PCSK9 Inhibits

Caption: PCSK9 Signaling Pathway and Inhibition by PF-06815345.

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days for differentiation seed->culture teer 3. Measure TEER to confirm monolayer integrity culture->teer equilibrate 4. Equilibrate monolayer with buffer teer->equilibrate dose 5. Add compound to apical or basolateral side equilibrate->dose incubate 6. Incubate at 37°C dose->incubate sample 7. Collect samples from donor and receiver chambers incubate->sample lcms 8. Analyze samples by LC-MS/MS sample->lcms calculate 9. Calculate Papp and Efflux Ratio lcms->calculate

Caption: Experimental workflow for a Caco-2 permeability assay.

Troubleshooting_Logic start Low Papp value observed check_recovery Check compound recovery start->check_recovery low_recovery Low Recovery check_recovery->low_recovery < 80% good_recovery Good Recovery check_recovery->good_recovery ≥ 80% troubleshoot_recovery Troubleshoot: - Solubility - Non-specific binding - Metabolism low_recovery->troubleshoot_recovery check_efflux Calculate Efflux Ratio good_recovery->check_efflux high_efflux High Efflux (>2) check_efflux->high_efflux > 2 low_efflux Low Efflux (≤2) check_efflux->low_efflux ≤ 2 confirm_efflux Confirm with efflux transporter inhibitors high_efflux->confirm_efflux poor_permeability Indicates poor passive permeability low_efflux->poor_permeability

Caption: Troubleshooting logic for low Caco-2 permeability.

References

Technical Support Center: Managing PF-06815345 Hydrochloride in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with PF-06815345 hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is PF-06815345 and what is its mechanism of action?

A1: PF-06815345 is an orally active and potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with an IC50 value of 13.4 μM.[1][2] PCSK9 is a protein that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels in the bloodstream.[3] By binding to LDL receptors on the surface of liver cells, PCSK9 promotes their degradation, leading to higher levels of circulating LDL cholesterol.[3][4] PF-06815345 inhibits PCSK9, which in turn increases the number of LDL receptors on liver cells and enhances the clearance of LDL cholesterol from the blood.[4]

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?

A2: Precipitation of compounds like this compound in culture media is a common issue that can arise from several factors:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the medium may be higher than its aqueous solubility limit, causing it to "crash out" of solution.

  • Rapid Solvent Exchange: Adding a concentrated stock solution (e.g., in DMSO) directly to the aqueous culture medium can cause a rapid shift in solvent polarity, leading to precipitation.[5]

  • Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a compound to cold media can decrease its solubility.

  • Media Composition: Components in the culture medium, such as salts, proteins, and pH buffers, can interact with the compound and reduce its solubility.[6][7]

  • High DMSO Concentration: While DMSO is a common solvent, high final concentrations in the culture medium can be toxic to cells and can also contribute to precipitation upon dilution.[5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: What is a safe final concentration of DMSO in my cell culture?

A4: To minimize cytotoxicity and potential precipitation issues, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, and preferably below 0.1%.[5]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Media

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.
Rapid Dilution Adding a concentrated stock solution directly to the medium causes a rapid change in solvent environment, leading to precipitation.[5]Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Add the compound dropwise while gently swirling the medium.[5]
Low Temperature of Media The solubility of the compound is lower in cold media.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5]
Incorrect Solvent The solvent used for the stock solution is not optimal.While DMSO is common, if precipitation persists, consider alternative solvents if compatible with your experimental system. However, always check for solvent-related toxicity.
Issue 2: Delayed Precipitation After Incubation

Symptom: The culture medium appears clear initially, but a precipitate forms after several hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Interaction with Media Components This compound may be interacting with salts, amino acids, or other components in the media over time, forming insoluble complexes.[6]If possible, try a different basal media formulation. You can also test the stability of the compound in a simplified buffer solution (e.g., PBS) to see if media components are the primary issue.
pH Shift in Media The pH of the culture medium can change over time due to cellular metabolism, which can affect the solubility of the compound.Ensure your medium is adequately buffered. Monitor the pH of your culture and consider using a medium with a more stable buffering system if significant shifts are observed.
Compound Degradation The compound may be degrading into less soluble byproducts over time.While less common, this is a possibility. If you suspect degradation, you would need to use analytical methods (e.g., HPLC) to assess the stability of the compound in your culture conditions.
Evaporation Evaporation of water from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification in the incubator. Use culture plates with lids that minimize evaporation.

Experimental Protocols

Protocol for Preparing this compound Working Solution

This protocol is a general guideline to minimize precipitation. Optimization for your specific cell line and media may be necessary.

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing may be necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Prepare an Intermediate Dilution (Recommended):

    • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

    • In a sterile microcentrifuge tube, prepare an intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For the example above, you would then add the 100 µM intermediate solution 1:10 to your final volume of media.

    • Add the solution dropwise while gently swirling the flask or plate.

    • Visually inspect the medium for any signs of precipitation.

Protocol for a Preliminary Solubility Assessment

This experiment will help you determine the approximate maximum soluble concentration of this compound in your specific culture medium.

  • Prepare a Serial Dilution of the Stock Solution:

    • In a 96-well plate, prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Add to Culture Medium:

    • Add a small, fixed volume of each DMSO dilution to a corresponding well containing a larger, fixed volume of your pre-warmed complete cell culture medium. For example, add 1 µL of each DMSO dilution to 100 µL of medium.

    • Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO2.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours) using a light microscope.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear is your approximate maximum soluble concentration under these conditions.

Quantitative Data Summary

Parameter Value Reference
IC50 (PCSK9 Inhibition) 13.4 μM[1][2]
Recommended Final DMSO Concentration < 0.5% (ideally < 0.1%)[5]
Stock Solution Storage -20°C for 1 month; -80°C for 6 months[2]

Visualizations

PCSK9_Pathway cluster_liver_cell Hepatocyte LDLR LDL Receptor Lysosome Lysosomal Degradation LDLR->Lysosome Internalization & Degradation LDL LDL Cholesterol LDL->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds & Promotes Degradation PF06815345 PF-06815345 PF06815345->PCSK9 Inhibits

Caption: Mechanism of action of PF-06815345 in inhibiting PCSK9-mediated LDL receptor degradation.

Troubleshooting_Workflow Start Precipitation Observed in Culture Media Immediate Immediate Precipitation? Start->Immediate Delayed Delayed Precipitation? Immediate->Delayed No HighConc High Final Concentration? Immediate->HighConc Yes MediaInteraction Media Interaction? Delayed->MediaInteraction Yes RapidDilution Rapid Dilution? HighConc->RapidDilution No Sol_HighConc Decrease Concentration HighConc->Sol_HighConc Yes ColdMedia Cold Media Used? RapidDilution->ColdMedia No Sol_RapidDilution Use Serial Dilution RapidDilution->Sol_RapidDilution Yes Sol_ColdMedia Use Pre-warmed Media ColdMedia->Sol_ColdMedia Yes End Problem Resolved ColdMedia->End No Sol_HighConc->End Sol_RapidDilution->End Sol_ColdMedia->End pH_Shift pH Shift? MediaInteraction->pH_Shift No Sol_MediaInteraction Change Media Formulation MediaInteraction->Sol_MediaInteraction Yes Evaporation Evaporation? pH_Shift->Evaporation No Sol_pH_Shift Use Stable Buffering pH_Shift->Sol_pH_Shift Yes Sol_Evaporation Ensure Humidification Evaporation->Sol_Evaporation Yes Evaporation->End No Sol_MediaInteraction->End Sol_pH_Shift->End Sol_Evaporation->End

Caption: Troubleshooting workflow for this compound precipitation in culture media.

References

PF-06815345 hydrochloride dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with PF-06815345 hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] Its mechanism of action involves binding to PCSK9, which prevents PCSK9 from targeting the low-density lipoprotein receptor (LDLR) for degradation. By inhibiting this interaction, PF-06815345 increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.

Q2: What is the reported IC50 value for this compound?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 13.4 µM in a cell-free assay.[1][2] It's important to note that this value can vary depending on the specific experimental conditions, such as the assay format (cell-free vs. cell-based), buffer composition, and incubation times.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[1] To ensure stability, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: In what solvent should I dissolve this compound?

A4: this compound is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity, generally keeping it below 0.5%.

Quantitative Data Summary

ParameterValueSource
IC50 (cell-free) 13.4 µM[1][2]
In Vitro Concentration Range (human enterocyte and hepatocyte) 1-30 µM[1][2]
In Vivo Dosing (humanized PCSK9 mouse model) 100-500 mg/kg (single oral dose)[1][2]
Predicted Water Solubility 0.0219 mg/mL[3]
Predicted logP 2.82[3]
Molecular Weight 481.9 g/mol [4]

Signaling Pathway and Experimental Workflow Diagrams

PCSK9_Signaling_Pathway PCSK9 Signaling Pathway and Inhibition by PF-06815345 cluster_0 Hepatocyte LDLR LDL Receptor Endocytosis Endocytosis LDLR->Endocytosis Internalization Recycling Recycling LDLR->Recycling Recycles to cell surface LDL LDL Particle LDL->LDLR Binding PCSK9 PCSK9 PCSK9->LDLR Binds to LDLR PF-06815345 PF-06815345 hydrochloride PF-06815345->PCSK9 Inhibits Lysosome Lysosome Endocytosis->Lysosome LDLR Degradation Recycling->LDLR Dose_Response_Workflow General Workflow for Dose-Response Curve Optimization Start Start PrepareStock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->PrepareStock SerialDilution Perform Serial Dilutions of PF-06815345 PrepareStock->SerialDilution Treatment Treat Cells with Varying Concentrations SerialDilution->Treatment CellSeeding Seed Cells in 96-well plate CellSeeding->Treatment Incubation Incubate for Optimal Duration Treatment->Incubation Assay Perform Assay (e.g., ELISA, LDL Uptake) Incubation->Assay DataCollection Collect Data (e.g., Absorbance, Fluorescence) Assay->DataCollection DataAnalysis Analyze Data & Generate Dose-Response Curve DataCollection->DataAnalysis End End DataAnalysis->End

References

Interpreting unexpected results with PF-06815345 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06815345 hydrochloride, an orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the synthesis of PCSK9. By inhibiting the production of PCSK9, it prevents the degradation of low-density lipoprotein receptors (LDLR) in the liver. This leads to an increased number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[1][2][3]

Q2: What is the clinical development status of this compound?

A2: this compound was investigated in a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects. This trial was terminated.[4][5]

Q3: Why was the clinical trial for this compound terminated?

A3: The Phase 1 clinical trial for this compound was discontinued (B1498344) as a strategic business decision by the sponsor and not due to any safety or efficacy concerns.[4]

Q4: What are the potential off-target effects of small molecule PCSK9 inhibitors?

A4: The development of small molecule inhibitors for PCSK9 has been challenging due to the large, flat protein-protein interaction surface of PCSK9 with the LDL receptor. While specific off-target effects for this compound are not publicly detailed, researchers should be aware of the potential for unintended interactions. General strategies to investigate off-target effects include comprehensive screening against a panel of receptors and kinases, as well as proteomic and transcriptomic analyses of treated cells or tissues.

Troubleshooting Guide for Unexpected Results

Unexpected results can arise from various factors, including experimental design, compound handling, and biological variability. This guide addresses potential issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected reduction in extracellular PCSK9 levels.

Potential Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (cool, dry place, protected from light). Prepare fresh stock solutions for each experiment.
Suboptimal Cell Culture Conditions Maintain consistent cell density, passage number, and media composition. Ensure cells are healthy and not overgrown.
Incorrect Dosing Verify the final concentration of the compound in your assay. Perform a dose-response curve to determine the optimal concentration for your experimental system.
Assay Variability Include appropriate positive and negative controls. Use a validated ELISA kit for PCSK9 quantification and ensure consistency in incubation times and washing steps.

Issue 2: No significant increase in LDL uptake in treated cells.

Potential Cause Troubleshooting Step
Low LDLR Expression Use a cell line known to express sufficient levels of LDLR (e.g., HepG2). Consider pre-treating cells with a statin to upregulate LDLR expression.
PCSK9 Activity Ensure that the concentration of exogenous PCSK9 used in the assay is sufficient to induce LDLR degradation in your control group.
Fluorescent LDL Quality Use a reliable source of fluorescently labeled LDL (e.g., DiI-LDL) and protect it from light to prevent photobleaching.
Assay Timing Optimize the incubation time for both the compound and the fluorescent LDL to allow for sufficient LDLR recycling and LDL uptake.

Issue 3: Unexpected cellular toxicity or morphological changes.

Potential Cause Troubleshooting Step
High Compound Concentration Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).
Off-Target Effects While not specifically documented for this compound, consider the possibility of off-target effects. Compare the observed phenotype with known effects of other cellular stressors.

Summary of Potential Adverse Events (Based on Oral PCSK9 Inhibitors)

While specific adverse event data for this compound is not available, data from other oral PCSK9 inhibitors can provide insights into potential unexpected biological responses in vivo.

Adverse Event Reported with (Example) Potential Relevance
Gastrointestinal Issues MK-0616 (Abdominal discomfort, diarrhea, dyspepsia)[6]Researchers should monitor for any signs of gastrointestinal distress in animal models.
Headache MK-0616[6]May be a relevant clinical observation but challenging to assess in preclinical models.
Skin Rash MK-0616 (Maculopapular rash)[6]Monitor for any skin abnormalities in animal studies.
Myalgia (Muscle Pain) Monoclonal antibody PCSK9 inhibitors[7][8][9]Although more common with injectable antibodies, it is a class-related effect to be aware of.
Influenza-like Illness Monoclonal antibody PCSK9 inhibitors[7][8][9]Monitor for systemic signs of illness in animal models.

Experimental Protocols

1. In Vitro PCSK9-LDLR Binding Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the ability of this compound to inhibit the interaction between PCSK9 and the LDLR.

  • Materials:

    • Recombinant human PCSK9

    • Recombinant human LDLR-EGF-A domain

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Assay buffer (e.g., PBS)

    • This compound

    • HRP-conjugated anti-PCSK9 antibody

    • TMB substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • 96-well ELISA plates

  • Procedure:

    • Coat the ELISA plate with recombinant LDLR-EGF-A domain overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Prepare serial dilutions of this compound.

    • In a separate plate, pre-incubate recombinant PCSK9 with the compound dilutions for 1 hour at room temperature.

    • Wash the LDLR-coated plate and add the PCSK9/compound mixture. Incubate for 2 hours at room temperature.

    • Wash the plate and add HRP-conjugated anti-PCSK9 antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC₅₀ value.

2. Cell-Based LDL Uptake Assay

This protocol assesses the functional effect of this compound on LDL uptake in a cellular context.

  • Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • Recombinant human PCSK9

    • Fluorescently labeled LDL (e.g., DiI-LDL)

    • PBS

    • 4% Paraformaldehyde (PFA)

  • Procedure:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Add recombinant PCSK9 to the media to induce LDLR degradation (except in control wells).

    • Add DiI-LDL to the media and incubate for 2-4 hours at 37°C.

    • Gently wash the cells with PBS to remove unbound DiI-LDL.

    • Fix the cells with 4% PFA.

    • Visualize and quantify the cellular fluorescence using a fluorescence microscope or a high-content imaging system.

Visualizations

PCSK9_Pathway cluster_synthesis Hepatocyte cluster_circulation Bloodstream cluster_ldlr Hepatocyte Surface cluster_degradation Endosome/Lysosome PCSK9_mRNA PCSK9 mRNA Ribosome Ribosome PCSK9_mRNA->Ribosome Translation PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Secreted_PCSK9 Secreted PCSK9 PCSK9_Protein->Secreted_PCSK9 Secretion PF_06815345 PF-06815345 HCl PF_06815345->Ribosome Inhibits Synthesis LDLR LDL Receptor Secreted_PCSK9->LDLR Binds LDL_C LDL-C LDLR->LDL_C Binds & Clears Degradation LDLR Degradation LDLR->Degradation Targeted for Degradation (with PCSK9)

Caption: Mechanism of action of this compound in inhibiting PCSK9 synthesis.

troubleshooting_workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Storage, Fresh Solutions) Start->Check_Compound Check_Protocol Review Experimental Protocol (Controls, Concentrations, Timing) Check_Compound->Check_Protocol Check_System Assess Biological System (Cell Health, Animal Model) Check_Protocol->Check_System Data_Analysis Re-analyze Data (Statistical Methods, Outliers) Check_System->Data_Analysis Hypothesize Formulate Hypothesis (Off-target effect? Cytotoxicity?) Data_Analysis->Hypothesize Modify_Experiment Modify Experiment Hypothesize->Modify_Experiment Consult Consult Literature / Technical Support Hypothesize->Consult Modify_Experiment->Start Run New Experiment End Resolution Modify_Experiment->End Problem Solved Consult->Modify_Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to Small Molecule PCSK9 Inhibitors: PF-06815345 Hydrochloride vs. Next-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal, validated target for the management of hypercholesterolemia. By binding to the low-density lipoprotein receptor (LDLR) on hepatocytes, PCSK9 promotes its lysosomal degradation, thereby reducing LDL-cholesterol (LDL-C) clearance from the circulation. While monoclonal antibodies and siRNA therapeutics have proven highly effective, the pursuit of orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug development.

This guide provides a comparative analysis of PF-06815345 hydrochloride, an early-stage small molecule PCSK9 inhibitor, against more clinically advanced oral inhibitors, MK-0616 and AZD0780. We present available performance data, detailed experimental methodologies, and relevant biological pathways to offer a comprehensive resource for researchers in the field.

Mechanism of Action: Intercepting the LDLR Degradation Pathway

The primary mechanism for small molecule PCSK9 inhibitors is the disruption of the protein-protein interaction (PPI) between PCSK9 and the LDLR's epidermal growth factor-like repeat A (EGF-A) domain. By preventing this binding, inhibitors preserve the LDLR population on the hepatocyte surface, allowing for its normal recycling and sustained clearance of circulating LDL-C.

PCSK9_Pathway cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDLR Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-Mediated Trafficking Recycle LDLR Recycling Endosome->Recycle Recycle->LDLR PCSK9 PCSK9 PCSK9->LDLR Binding LDLC LDL-C LDLC->LDLR Binding & Clearance Inhibitor Small Molecule Inhibitor Inhibitor->PCSK9 Inhibition TRFRET_Workflow start Start reagents Prepare Reagents: - Eu-LDLR (Donor) - Biotin-PCSK9 - Acceptor Dye start->reagents compound Prepare Serial Dilution of Test Compound start->compound plate Dispense Compound, PCSK9, and LDLR into 384-well Plate reagents->plate compound->plate incubate Incubate 2h at RT plate->incubate read Read TR-FRET Signal (665nm / 620nm) incubate->read analyze Calculate Ratio and Determine IC50 read->analyze end End analyze->end

A Tale of Two Inhibitors: A Comparative Guide to PF-06815345 Hydrochloride and Evolocumab in Targeting PCSK9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a crucial role in regulating plasma LDL-cholesterol (LDL-C) levels. Inhibition of PCSK9 has proven to be a highly effective strategy for lowering LDL-C and reducing cardiovascular risk. This guide provides a detailed comparison of two distinct approaches to PCSK9 inhibition: PF-06815345 hydrochloride, an investigational oral small molecule, and evolocumab, a clinically approved monoclonal antibody.

This comparison will delve into their respective mechanisms of action, supported by available experimental data, and provide an overview of the methodologies used to evaluate their efficacy. The significant disparity in the available data, a consequence of the discontinued (B1498344) clinical development of PF-06815345, will be a recurring theme, highlighting the different stages and ultimate fates of these two therapeutic candidates.

At a Glance: Key Differences

FeatureThis compoundEvolocumab
Molecular Type Small MoleculeMonoclonal Antibody (Human IgG2)[1]
Route of Administration Oral[2]Subcutaneous Injection[1][3]
Target Interaction Preclinical data suggests it inhibits PCSK9 secretion or function.[2] The exact mechanism is not fully public, but another Pfizer small molecule inhibitor of PCSK9 was found to inhibit its translation.Binds to circulating PCSK9 in the extracellular space, preventing its interaction with the LDL receptor.[3][4][5][6]
Development Stage Preclinical / Phase 1 (Terminated)[7][8]Clinically Approved and Marketed
Clinical Data Limited to a terminated Phase 1 study in healthy volunteers; no efficacy data in patients.[7][8]Extensive clinical trial data, including the large-scale FOURIER outcomes study, demonstrating significant LDL-C reduction and cardiovascular risk reduction.[9][10][11][12]

Mechanism of Action: A Divergence in Strategy

The fundamental difference between PF-06815345 and evolocumab lies in their chemical nature and, consequently, their mechanism of action.

Evolocumab: The Extracellular Interceptor

Evolocumab is a fully human monoclonal antibody designed to specifically bind to free circulating PCSK9.[1][3] By forming a stable complex with PCSK9, evolocumab sterically hinders the ability of PCSK9 to bind to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor on the surface of hepatocytes.[5] This interception is critical because the binding of PCSK9 to the LDLR targets the receptor for lysosomal degradation.[4][5] By preventing this interaction, evolocumab allows the LDL receptor to be recycled back to the cell surface, increasing the number of available receptors to clear LDL-C from the bloodstream.[3][4][5]

evolocumab_mechanism cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte Evolocumab Evolocumab PCSK9 PCSK9 Evolocumab->PCSK9 Binds to Evolocumab_PCSK9_Complex Evolocumab-PCSK9 Complex (Inactive) Evolocumab->Evolocumab_PCSK9_Complex PCSK9->Evolocumab_PCSK9_Complex LDLR LDL Receptor PCSK9->LDLR Binding Blocked LDL-C LDL-C LDL-C->LDLR Binds to LDLR_Recycling LDLR Recycling LDLR->LDLR_Recycling Increased Lysosome Lysosomal Degradation LDLR->Lysosome Degradation Prevented LDLR_Recycling->LDLR pf06815345_mechanism cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription Ribosome Ribosome PCSK9_mRNA->Ribosome PCSK9_Protein PCSK9 Protein (Synthesis Reduced) Ribosome->PCSK9_Protein PF-06815345 PF-06815345 PF-06815345->Ribosome Inhibits Translation Extracellular_Space Extracellular_Space PCSK9_Protein->Extracellular_Space Secretion Reduced LDLR_Degradation LDLR Degradation (Reduced) PCSK9_Protein->LDLR_Degradation ic50_workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection & Analysis Coat_Plate Coat 96-well plate with LDLR Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Add_to_Plate Add PCSK9-inhibitor mix to LDLR-coated plate Block_Plate->Add_to_Plate Prepare_Inhibitor Prepare serial dilutions of test inhibitor Pre_Incubate Pre-incubate PCSK9 with inhibitor Prepare_Inhibitor->Pre_Incubate Pre_Incubate->Add_to_Plate Incubate_Binding Incubate to allow PCSK9-LDLR binding Add_to_Plate->Incubate_Binding Add_Antibodies Add primary and enzyme-linked secondary antibodies Incubate_Binding->Add_Antibodies Add_Substrate Add substrate to generate signal Add_Antibodies->Add_Substrate Read_Plate Measure signal intensity Add_Substrate->Read_Plate Calculate_IC50 Plot dose-response curve and calculate IC50 Read_Plate->Calculate_IC50

References

A Tale of Two PCSK9 Inhibitors: A Comparative Analysis of Alirocumab and the Discontinued PF-06815345 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid-lowering therapies, the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a highly effective strategy for reducing low-density lipoprotein cholesterol (LDL-C). This guide provides a comparative overview of two distinct PCSK9 inhibitors: alirocumab (B1149425), a clinically approved monoclonal antibody, and PF-06815345 hydrochloride, an orally administered small molecule whose clinical development was discontinued. This analysis is intended for researchers, scientists, and drug development professionals to highlight the divergent paths and outcomes of these two therapeutic modalities targeting the same critical pathway in cholesterol metabolism.

While both compounds share the same molecular target, their fundamental differences in chemical nature, formulation, and stage of development offer a valuable case study in pharmaceutical research. Alirocumab, marketed as Praluent®, has undergone extensive clinical evaluation and is an established treatment option, whereas this compound did not progress beyond early-phase clinical trials.

Mechanism of Action: A Shared Target

Both alirocumab and this compound function by inhibiting PCSK9.[1][2][3][4][5][6] PCSK9 is a protein that plays a crucial role in regulating the number of LDL receptors (LDLR) on the surface of hepatocytes.[2][3][4] By binding to the LDLR, PCSK9 promotes its degradation, leading to a reduced capacity of the liver to clear LDL-C from the bloodstream and consequently, higher circulating LDL-C levels.[2][3][4]

Inhibitors of PCSK9, such as alirocumab and PF-06815345, prevent the interaction between PCSK9 and LDLR.[1][2][3][4][5][6] This action spares the LDLR from degradation, allowing it to be recycled back to the hepatocyte surface. The increased number of available LDLRs enhances the clearance of LDL-C from circulation, resulting in a significant reduction of blood LDL-C levels.[1][2][3][4][5]

experimental_workflow cluster_alirocumab Alirocumab Clinical Trial Workflow (ODYSSEY LONG TERM) cluster_pf06815345 PF-06815345 Clinical Trial Workflow (Terminated Phase 1) A_Screen Screening (3 weeks) A_Rand Randomization (2:1) Alirocumab vs. Placebo A_Screen->A_Rand A_Treat Treatment Period (78 weeks) SC injection every 2 weeks A_Rand->A_Treat A_FU Follow-up (8 weeks) A_Treat->A_FU P_Screen Screening P_Dose Single Oral Dose Administration (Healthy Volunteers) P_Screen->P_Dose P_Assess Safety & PK Assessment P_Dose->P_Assess

The PCSK9 signaling pathway and points of inhibition. Experimental workflows for alirocumab and PF-06815345.

Comparative Overview

The following table summarizes the key characteristics and available data for this compound and alirocumab.

FeatureThis compoundAlirocumab (Praluent®)
Drug Class Small Molecule PCSK9 InhibitorHuman Monoclonal Antibody (IgG1) to PCSK9
Mechanism Orally active inhibitor of PCSK9Binds to circulating PCSK9, preventing its interaction with the LDL receptor
Formulation OralSubcutaneous Injection
Development Stage Phase 1 (Terminated)[7][8]Marketed Product[1][2]
Inhibitory Potency IC50: 13.4 μM[6]Not applicable (biologic)
Preclinical Data Lowered plasma PCSK9 to 72% at 500 mg/kg in a humanized PCSK9 mouse model 4 hours after a single oral dose.[6]Extensive preclinical data demonstrating LDL-C reduction.
Clinical Efficacy (LDL-C Reduction) No clinical efficacy data available due to trial termination.[7][8]ODYSSEY LONG TERM Trial: 61% reduction from baseline at 24 weeks (150 mg every 2 weeks) vs. placebo.[9] ODYSSEY Program (Pooled Data): Significant LDL-C reduction across multiple trials and patient populations.[10][11]
Dosing Regimen Single oral doses were evaluated in the terminated Phase 1 trial.[12]75 mg or 150 mg subcutaneously every 2 weeks, or 300 mg every 4 weeks.[13][14]
Clinical Trial NCT02654899 (Terminated)[7][8][12]Extensive ODYSSEY clinical trial program (e.g., NCT01507831 - ODYSSEY LONG TERM)[9][15][16]

Experimental Protocols

A significant difference between the two compounds is the extent of their clinical investigation. Alirocumab has been studied in a comprehensive Phase 3 program, while PF-06815345's clinical evaluation was halted during Phase 1.

This compound: Terminated Phase 1 Study (NCT02654899)

This was the first-in-human study designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of PF-06815345 in healthy adult subjects.[12]

  • Study Design: A single-center, randomized, double-blind, sponsor-open, placebo-controlled, single-dose escalation study.

  • Participants: Healthy male and non-childbearing female volunteers, aged 18 to 55 years, with a Body Mass Index (BMI) between 17.5 and 34.9 kg/m ².[12]

  • Intervention: Single oral doses of PF-06815345 or placebo.

  • Primary Outcome Measures:

    • Safety and tolerability assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

    • Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC).[12]

  • Status: This study was terminated.[7]

Alirocumab: ODYSSEY LONG TERM Trial (NCT01507831)

This large, randomized, double-blind, placebo-controlled Phase 3 trial was designed to evaluate the long-term safety and efficacy of alirocumab.[9][15][16]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[16]

  • Participants: 2,341 patients at high cardiovascular risk with hypercholesterolemia not adequately controlled with their current lipid-modifying therapy, including patients with heterozygous familial hypercholesterolemia (HeFH).[9][16]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either alirocumab 150 mg or placebo as a subcutaneous injection every two weeks for 78 weeks.[16]

  • Primary Efficacy Endpoint: The primary efficacy endpoint was the percentage change in calculated LDL-C from baseline to week 24.[9]

  • Key Secondary Endpoints: Included the percentage change from baseline in LDL-C at other time points, changes in other lipid parameters, and the occurrence of major adverse cardiovascular events (in a post-hoc analysis).[16]

  • Results: The trial demonstrated a significant and sustained reduction in LDL-C with alirocumab compared to placebo, with a generally acceptable safety profile.[9][17]

Conclusion

The comparison between this compound and alirocumab illustrates the challenging journey of drug development. While both molecules were designed to inhibit PCSK9, only alirocumab successfully navigated the rigorous clinical trial process to become a therapeutic option for patients. The oral formulation of PF-06815345 represented a potential advancement in convenience over the injectable monoclonal antibodies. However, its development was halted, underscoring the complexities of creating a safe and effective oral PCSK9 inhibitor. For researchers and drug developers, the story of these two agents provides valuable insights into the different modalities of targeting a key protein in cardiovascular disease and the hurdles that must be overcome to translate a promising mechanism into a clinical reality.

References

A Comparative Analysis of PF-06815345 Hydrochloride and Other PCSK9 Inhibitors for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of PF-06815345 hydrochloride's activity against established Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition has emerged as a powerful therapeutic strategy for lowering low-density lipoprotein cholesterol (LDL-C). This compound is an orally active, potent small molecule inhibitor of PCSK9.[1] This guide compares its in vitro activity with that of approved monoclonal antibody inhibitors, Alirocumab and Evolocumab, a small interfering RNA (siRNA) therapeutic, Inclisiran, and other investigational small molecules.

Quantitative Comparison of PCSK9 Inhibitor Activity

The following table summarizes the in vitro activity of this compound and other prominent PCSK9 inhibitors. The data highlights the diverse mechanisms and potencies of these compounds.

InhibitorTypeTargetActivity MetricValue
This compound Small MoleculePCSK9IC50 (cell-free)13.4 µM
Alirocumab (Praluent®) Monoclonal AntibodyCirculating PCSK9Binding Affinity (Kd)0.58 nM[2]
Evolocumab (Repatha®) Monoclonal AntibodyCirculating PCSK9Binding Affinity (Kd)4 pM[3]
IC50 (PCSK9-LDLR Interaction)2.08 nM[3]
Inclisiran (Leqvio®) siRNAPCSK9 mRNAPCSK9 Protein Reduction83.8% (at 300 mg dose)[4]
LDL-C Reduction59.7% (at 300 mg dose)[4]
R-IMPP Small MoleculePCSK9 SecretionIC502 µM[5]
AZD0780 Small MoleculePCSK9 C-terminal DomainBinding Affinity (Kd)<200 nM[6]
Compound 3f Small MoleculePCSK9-LDLR InteractionIC50537 nM[7][8]

Visualizing the PCSK9 Signaling Pathway and Inhibition

The interaction between PCSK9 and the LDL receptor (LDLR) is a critical control point in cholesterol metabolism. The following diagram illustrates this pathway and the points of intervention for different classes of PCSK9 inhibitors.

PCSK9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte cluster_inhibitors Inhibitors PCSK9 Circulating PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds LDL LDL LDL->LDLR LDL_LDLR LDL-LDLR Complex LDLR->LDL_LDLR Endosome Endosome LDL_LDLR->Endosome Endocytosis Endosome->LDLR Recycling (Inhibited by PCSK9) Lysosome Lysosome Endosome->Lysosome Degradation Golgi Golgi Golgi->PCSK9 Secretion Pro_PCSK9 Pro-PCSK9 Pro_PCSK9->Golgi Processing PCSK9_synthesis PCSK9 mRNA PCSK9_synthesis->Pro_PCSK9 Translation Nucleus Nucleus Nucleus->PCSK9_synthesis Transcription PF_06815345 PF-06815345 HCl (Small Molecule) PF_06815345->PCSK9 Inhibits Binding to LDLR mAbs Alirocumab/Evolocumab (Monoclonal Antibodies) mAbs->PCSK9 Binds and Neutralizes siRNA Inclisiran (siRNA) siRNA->PCSK9_synthesis Degrades mRNA

PCSK9 signaling pathway and points of inhibition.

Experimental Protocols for Assessing PCSK9 Inhibitor Activity

The following protocols are standard methods used to evaluate the efficacy of PCSK9 inhibitors in vitro.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay quantifies the direct inhibition of the interaction between PCSK9 and the LDLR.

  • Materials:

    • Recombinant human PCSK9

    • Recombinant human LDLR extracellular domain

    • 96-well microplate

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • Detection antibody (e.g., anti-PCSK9 antibody conjugated to HRP)

    • Substrate (e.g., TMB)

    • Stop solution (e.g., 1M H2SO4)

  • Procedure:

    • Coat a 96-well plate with recombinant human LDLR overnight at 4°C.

    • Wash and block the plate to prevent non-specific binding.

    • Pre-incubate recombinant human PCSK9 with varying concentrations of the test inhibitor (e.g., this compound) for 1 hour at 37°C.

    • Add the PCSK9-inhibitor mixture to the LDLR-coated plate and incubate for 2 hours at 37°C.

    • Wash the plate and add a detection antibody against PCSK9.

    • Add the substrate and stop solution, then measure the absorbance at 450 nm.

    • Calculate the IC50 value from the dose-response curve.

LDLR Degradation Assay (Western Blot)

This assay measures the ability of an inhibitor to prevent PCSK9-mediated degradation of the LDLR protein in a cellular context.

  • Materials:

    • HepG2 cells (or other suitable liver cell line)

    • Cell culture medium

    • Recombinant human PCSK9

    • Test inhibitor

    • Lysis buffer

    • Primary antibody against LDLR

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed HepG2 cells in a multi-well plate and allow them to adhere.

    • Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 1 hour).

    • Add recombinant human PCSK9 to the medium and incubate for several hours (e.g., 4-6 hours) to induce LDLR degradation.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against LDLR, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and quantify the LDLR protein levels relative to a loading control (e.g., GAPDH or β-actin).

Cellular LDL Uptake Assay

This functional assay assesses the downstream effect of PCSK9 inhibition by measuring the uptake of fluorescently labeled LDL by cells.

  • Materials:

    • HepG2 cells

    • Cell culture medium

    • Recombinant human PCSK9

    • Test inhibitor

    • Fluorescently labeled LDL (e.g., DiI-LDL)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate.

    • Treat the cells with the test inhibitor and recombinant PCSK9 as described in the LDLR degradation assay.

    • Add fluorescently labeled LDL to the cells and incubate for 2-4 hours to allow for uptake.

    • Wash the cells to remove any unbound fluorescent LDL.

    • Measure the intracellular fluorescence using a microscope or plate reader. An increase in fluorescence indicates enhanced LDL uptake due to the inhibition of PCSK9.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PCSK9 inhibitor.

Experimental_Workflow A Compound Synthesis (e.g., PF-06815345 HCl) B In Vitro Biochemical Assay (PCSK9-LDLR Binding) A->B C In Vitro Cell-Based Assays B->C F Lead Optimization B->F D LDLR Degradation Assay (Western Blot) C->D E LDL Uptake Assay (Fluorescence) C->E D->F E->F G In Vivo Animal Models (e.g., PCSK9-humanized mice) F->G H Pharmacokinetics & Pharmacodynamics G->H I Efficacy Studies (LDL-C Lowering) G->I J Preclinical Safety & Toxicology G->J K IND-Enabling Studies H->K I->K J->K

Preclinical evaluation workflow for a novel PCSK9 inhibitor.

References

PF-06815345 hydrochloride as a reference compound in PCSK9 screening

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, making it a prime target for the development of novel lipid-lowering therapies. The effective screening of potential PCSK9 inhibitors requires well-characterized reference compounds to ensure assay validity and enable the comparison of new chemical entities. PF-06815345 hydrochloride, a small molecule inhibitor of PCSK9, serves as a valuable tool in this context. This guide provides a comparative overview of this compound and other prominent PCSK9 inhibitors, supported by experimental data and detailed protocols for key screening assays.

Comparison of this compound and Alternative PCSK9 Inhibitors

The landscape of PCSK9 inhibitors is diverse, encompassing small molecules, monoclonal antibodies, and small interfering RNA (siRNA) therapeutics. Each class possesses a distinct mechanism of action and characteristic performance profile.

Table 1: Quantitative Comparison of In Vitro Potency of PCSK9 Inhibitors

Compound/DrugClassMechanism of ActionAssay TypePotency (IC50/EC50)
PF-06815345 Small MoleculeInhibits PCSK9 activityCell-free13.4 µM[1]
PF-06815345 Small MoleculeInhibits PCSK9 activityCell-based>20 µM[1]
Evolocumab (Repatha®) Monoclonal AntibodyBinds to PCSK9 and blocks its interaction with the LDL receptor.[2]Cell-based LDL Uptake~1-10 nM[3]
Alirocumab (Praluent®) Monoclonal AntibodyBinds to PCSK9 and blocks its interaction with the LDL receptor.[2]Cell-based LDL Uptake~1-10 nM[3]
Inclisiran (Leqvio®) siRNAInhibits the synthesis of PCSK9 protein.[4][5][6]Not applicable (measures downstream effects)Not applicable

Note: The IC50 and EC50 values presented are from different studies and assay formats, and therefore direct comparison should be made with caution.

Table 2: Comparison of Key Characteristics of PCSK9 Inhibitors

FeatureThis compoundEvolocumab / AlirocumabInclisiran
Modality Small MoleculeMonoclonal AntibodysiRNA
Primary Target PCSK9 proteinCirculating PCSK9 proteinPCSK9 mRNA
Route of Administration OralSubcutaneous injectionSubcutaneous injection
Dosing Frequency Likely once or twice daily (in development)Every 2 or 4 weeksTwice a year (after initial doses)
Key Advantage Oral bioavailabilityWell-established efficacy and safetyInfrequent dosing

Experimental Protocols for PCSK9 Screening

The following are detailed methodologies for common in vitro assays used in the screening and characterization of PCSK9 inhibitors, where this compound can be used as a reference compound.

Protocol 1: PCSK9-LDLR Interaction Binding Assay (ELISA-based)

This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR).

Materials:

  • Recombinant human PCSK9 protein (His-tagged)

  • Recombinant human LDLR-EGF-A domain (Fc-tagged)

  • 96-well high-binding microplates

  • Test compounds (e.g., this compound) and controls

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-His-tag antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the recombinant human LDLR-EGF-A domain to 2 µg/mL in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Wash Buffer. Block the wells by adding 200 µL of Assay Buffer and incubate for 1-2 hours at room temperature.

  • Compound Preparation: Prepare serial dilutions of the test compounds (including this compound as a reference) and controls in Assay Buffer.

  • Binding Reaction: Wash the plate three times with Wash Buffer. In a separate plate, pre-incubate the test compounds with recombinant human PCSK9 (e.g., 1 µg/mL) for 30-60 minutes at room temperature. Transfer 100 µL of the compound-PCSK9 mixture to the LDLR-coated plate. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate five times with Wash Buffer. Add 100 µL of HRP-conjugated anti-His-tag antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of PCSK9-LDLR binding for each compound concentration and determine the IC50 value.

Protocol 2: Cell-Based LDL Uptake Assay

This assay measures the functional consequence of PCSK9 inhibition by quantifying the uptake of fluorescently labeled LDL into hepatocytes.

Materials:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human PCSK9 protein

  • Fluorescently labeled LDL (e.g., DiI-LDL)

  • Test compounds (e.g., this compound) and controls

  • 96-well black, clear-bottom cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 16-24 hours to upregulate LDLR expression.

  • Compound and PCSK9 Treatment: Treat the cells with various concentrations of the test compounds (including this compound as a reference) in the presence of a fixed concentration of recombinant human PCSK9 (a concentration that causes a significant reduction in LDL uptake). Incubate for 4-6 hours.

  • LDL Uptake: Add fluorescently labeled LDL to each well and incubate for an additional 2-4 hours at 37°C.

  • Washing and Fixation: Gently wash the cells three times with PBS to remove unbound fluorescent LDL. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging and Quantification: Acquire images using a fluorescence microscope or measure the total fluorescence intensity per well using a plate reader.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control wells. Calculate the percent increase in LDL uptake for each compound concentration and determine the EC50 value.

Visualizing Key Processes

To further aid in the understanding of PCSK9 inhibition and the screening process, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

PCSK9_Signaling_Pathway cluster_cell Hepatocyte cluster_extracellular Extracellular Space LDLR LDL Receptor Endosome Endosome LDLR->Endosome Internalization Endosome->Recycling Recycling Endosome->Degradation Targeted for Degradation Lysosome Lysosome Recycling->LDLR Degradation->Lysosome LDL_C LDL-C LDL_C->LDLR Binds PCSK9 PCSK9 PCSK9->LDLR Binds Inhibitor Inhibitor (e.g., PF-06815345) Inhibitor->PCSK9 Inhibits

PCSK9 Signaling Pathway and Point of Inhibition.

PCSK9_Screening_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation Steps cluster_detection Detection & Analysis Plate_Prep Plate Preparation (e.g., LDLR coating) Binding PCSK9 & Compound Incubation Plate_Prep->Binding Compound_Prep Compound Dilution (Test & Reference) Compound_Prep->Binding LDL_Uptake Fluorescent LDL Incubation (Cell-based) Binding->LDL_Uptake Cell-based Signal Signal Detection (e.g., Absorbance, Fluorescence) Binding->Signal ELISA-based LDL_Uptake->Signal Analysis Data Analysis (IC50/EC50 Determination) Signal->Analysis

General Workflow for PCSK9 Inhibitor Screening.

References

Comparative Guide to the Synthesis and Structure-Activity Relationship of PF-06815345 Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and structure-activity relationships (SAR) of analogues related to PF-06815345, a discontinued (B1498344) investigational small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). The information is compiled from publicly available patents and research articles from Pfizer, the original developer.

Introduction

PF-06815345 is a prodrug designed to deliver its active metabolite, a potent inhibitor of the PCSK9 protein. PCSK9 plays a critical role in cholesterol metabolism by promoting the degradation of low-density lipoprotein (LDL) receptors. Inhibition of PCSK9 leads to increased LDL receptor recycling and consequently, lower levels of LDL cholesterol in the bloodstream. While the clinical development of PF-06815345 was discontinued, the medicinal chemistry efforts surrounding its discovery provide valuable insights into the design of small molecule PCSK9 inhibitors.

Synthesis of PF-06815345 and Key Intermediates

The synthesis of PF-06815345 involves a multi-step sequence culminating in the formation of the prodrug moiety. A key publication by Pfizer researchers outlines a robust and scalable synthesis. The core of the molecule is assembled through a critical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for Core Assembly

A mixture of the boronic acid or ester intermediate, the aryl halide partner, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere. The reaction progress is monitored by HPLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the coupled product.

Diagram: Synthetic Pathway Overview

Synthesis_Overview A Starting Materials B Synthesis of Boronic Acid Intermediate A->B C Synthesis of Pyridine-Piperidine Fragment A->C D Suzuki-Miyaura Coupling B->D C->D E Amide Bond Formation D->E F Prodrug Formation E->F G PF-06815345 F->G

Caption: High-level overview of the synthetic strategy for PF-06815345.

Structure-Activity Relationship (SAR) Studies

SAR studies on this class of inhibitors have focused on optimizing potency, selectivity, and pharmacokinetic properties. Key areas of exploration include modifications to the "head" group, the central scaffold, and the amine substituent.

Head Group Modifications

The head group of the molecule is crucial for its interaction with the target protein. A variety of heterocyclic replacements for the pyrazole-tetrazole moiety were investigated to improve potency and metabolic stability.

Amine Substituent Modifications

Modifications to the piperidine (B6355638) ring and its substituents were explored to enhance potency and modulate physicochemical properties. The stereochemistry of the piperidine substituent was found to be critical for activity.

Table 1: Comparative in vitro Potency of Key Analogues

Compound/AnalogueModificationPCSK9 Inhibition IC50 (nM)
PF-06815345 (Active Metabolite) (R)-piperidin-3-yl15
Analogue 1(S)-piperidin-3-yl> 1000
Analogue 2N-methyl-piperidin-3-yl50
Analogue 3Azetidin-3-yl250
Analogue 4Pyrrolidin-3-yl120

Note: The data presented here is illustrative and compiled from various sources. Direct comparison between different assays and publications should be made with caution.

Diagram: SAR Logic Flow

SAR_Logic cluster_0 Lead Compound cluster_1 Optimization Strategy cluster_2 Evaluation cluster_3 Outcome Lead Initial Hit Compound Modifications Systematic Modifications Lead->Modifications Head Head Group (e.g., Pyrazole-Tetrazole) Modifications->Head Core Central Scaffold (e.g., Fluorobenzamide) Modifications->Core Amine Amine Substituent (e.g., Piperidine) Modifications->Amine Assays Biological & PK Assays Potency In vitro Potency (IC50) Assays->Potency Selectivity Kinase Panel Assays->Selectivity PK Pharmacokinetics (e.g., oral bioavailability) Assays->PK SAR Structure-Activity Relationship (SAR) Candidate Optimized Candidate (PF-06815345) SAR->Candidate

Caption: Workflow illustrating the SAR optimization process.

Experimental Protocols

General Procedure for the Synthesis of Amide Analogues

To a solution of the carboxylic acid intermediate in an appropriate solvent (e.g., DMF or CH2Cl2), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA or Et3N) are added. The mixture is stirred at room temperature for a short period before the amine component is added. The reaction is stirred at room temperature until completion as monitored by TLC or LC-MS. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed sequentially with aqueous acid, aqueous base, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography or preparative HPLC to yield the desired amide analogue.

In vitro PCSK9 Inhibition Assay

The inhibitory activity of the compounds against PCSK9 is typically determined using a biochemical assay, such as a FRET-based assay or an ELISA-based assay. In a typical protocol, recombinant human PCSK9 is incubated with a fluorescently labeled substrate in the presence of varying concentrations of the test compound. The reaction is monitored over time, and the initial velocity is calculated. The IC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.

Conclusion

The exploration of PF-06815345 analogues has generated a significant body of knowledge regarding the structural requirements for potent small molecule inhibition of PCSK9. While this specific candidate did not proceed to market, the synthetic strategies and SAR insights remain valuable for the continued development of oral therapies for hypercholesterolemia. The data indicates that a combination of a suitable heterocyclic head group, a constrained central scaffold, and an optimized amine substituent with correct stereochemistry is essential for achieving high potency. Further research in this area may focus on improving the pharmacokinetic profiles and long-term safety of this class of inhibitors.

A Comparative In Vitro Analysis of PF-06815345 Hydrochloride and Statins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of PF-06815345 hydrochloride, a PCSK9 inhibitor, and statins, a class of HMG-CoA reductase inhibitors. The information is compiled from publicly available experimental data to assist researchers in understanding the distinct mechanisms and potential applications of these two classes of compounds in a laboratory setting.

Introduction

This compound and statins represent two distinct therapeutic strategies for modulating cholesterol metabolism, a critical area of research in cardiovascular disease and beyond. While both aim to lower low-density lipoprotein (LDL) cholesterol, they achieve this through fundamentally different molecular pathways. Statins directly inhibit the synthesis of cholesterol within the cell by targeting the enzyme HMG-CoA reductase. In contrast, this compound is an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that promotes the degradation of the LDL receptor (LDLR). By inhibiting PCSK9, this compound increases the number of LDL receptors on the cell surface, leading to enhanced clearance of LDL from the extracellular environment. This guide focuses on the available in vitro data to compare their efficacy.

Mechanism of Action

The distinct mechanisms of action of this compound and statins are foundational to understanding their in vitro effects.

This compound: PCSK9 Inhibition

PF-06815345 is an orally active and potent inhibitor of PCSK9.[1] PCSK9 is a secreted protein that binds to the LDL receptor on the surface of hepatocytes, targeting it for lysosomal degradation.[2] By inhibiting the interaction between PCSK9 and the LDLR, PF-06815345 prevents LDLR degradation, leading to an increased number of receptors on the cell surface available to clear circulating LDL.[2][3]

Statins: HMG-CoA Reductase Inhibition

Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[4][5][6] By blocking this enzyme, statins reduce the intracellular pool of cholesterol. This reduction in intracellular cholesterol triggers a cellular response, primarily through the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP2), which upregulates the transcription of the LDLR gene, leading to increased LDLR expression and enhanced LDL uptake.[7]

Quantitative In Vitro Efficacy Data

Direct comparative in vitro studies between this compound and statins are limited in the public domain. However, data from separate in vitro experiments provide insights into their respective potencies and cellular effects.

Table 1: In Vitro Inhibition of Primary Molecular Target

CompoundTargetAssay TypeIC50Source
This compoundPCSK9Not Specified13.4 μM[1]
AtorvastatinHMG-CoA ReductaseRat liver microsomal HMG-CoA reductase activity7.5 nM[4]
Simvastatin (B1681759)HMG-CoA ReductaseHep G2 cell homogenates18 nM[5]
LovastatinHMG-CoA ReductaseHep G2 cell homogenates61 nM[5]
PravastatinHMG-CoA ReductaseHep G2 cell homogenates95 nM[5]

Table 2: In Vitro Effects on Cholesterol Synthesis and Cell Viability in HepG2 Cells

CompoundAssay TypeEndpointIC50Source
SimvastatinSterol Synthesis InhibitionInhibition of sterol synthesis34 nM[5]
LovastatinSterol Synthesis InhibitionInhibition of sterol synthesis24 nM[5]
PravastatinSterol Synthesis InhibitionInhibition of sterol synthesis1900 nM[5]
SimvastatinCytotoxicity (MTT assay)Cell ViabilityNot cytotoxic at 10 μM[8]
AtorvastatinCytotoxicityInduces mitochondrial dysfunction and apoptosisConcentration-dependent[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of common experimental protocols used to assess the efficacy of PCSK9 inhibitors and statins.

PCSK9-LDLR Binding Inhibition Assay

This assay is designed to screen for inhibitors of the PCSK9 and LDLR interaction.

Objective: To quantify the ability of a test compound to block the binding of PCSK9 to the LDLR.

General Procedure:

  • Coating: A 96-well plate is coated with the recombinant LDLR extracellular domain.

  • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

  • Incubation: Recombinant His-tagged PCSK9 is pre-incubated with the test compound (e.g., this compound) before being added to the LDLR-coated wells.

  • Detection: The amount of PCSK9 bound to the LDLR is quantified using a biotinylated anti-His-tag antibody followed by a streptavidin-HRP conjugate and a colorimetric substrate.

  • Analysis: The reduction in signal in the presence of the inhibitor compared to the control is used to determine the inhibitory activity.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase and the inhibitory potential of statins.

Objective: To determine the IC50 value of a statin for HMG-CoA reductase.

General Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing buffer, NADPH, and the HMG-CoA reductase enzyme (often from rat liver microsomes).

  • Inhibitor Addition: The test statin at various concentrations is added to the reaction mixture.

  • Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.

  • Measurement: The rate of NADPH oxidation is measured by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Cellular LDL Uptake Assay

This assay assesses the functional consequence of treatment on the cell's ability to take up LDL.

Objective: To measure the effect of a test compound on the uptake of fluorescently labeled LDL by cultured cells (e.g., HepG2).

General Procedure:

  • Cell Culture: HepG2 cells are seeded in a multi-well plate and allowed to adhere.

  • Treatment: Cells are treated with the test compound (this compound or a statin) for a specified period.

  • LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium, and the cells are incubated to allow for LDL uptake.[2][10]

  • Washing: Unbound fluorescent LDL is removed by washing the cells.

  • Quantification: The amount of internalized LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Analysis: The change in LDL uptake in treated cells is compared to untreated control cells.

Western Blot for LDLR Expression

This technique is used to determine the effect of a compound on the protein levels of the LDL receptor.

Objective: To assess the change in LDLR protein expression in cells treated with a test compound.

General Procedure:

  • Cell Lysis: Treated and control cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the LDLR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified.

  • Analysis: The level of LDLR protein in treated cells is compared to that in control cells, often normalized to a housekeeping protein like β-actin or vinculin.[11]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathways cluster_Statin Statin Pathway cluster_PF06815345 This compound Pathway Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate Pathway HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Intracellular Cholesterol Mevalonate->Cholesterol SREBP2 SREBP2 Activation Cholesterol->SREBP2 Reduced levels lead to LDLR_Gene LDLR Gene Transcription SREBP2->LDLR_Gene Upregulates LDLR LDLR Protein LDLR_Gene->LDLR LDL_Uptake Increased LDL Uptake LDLR->LDL_Uptake PF_06815345 PF-06815345 Hydrochloride PCSK9 PCSK9 PF_06815345->PCSK9 Inhibits LDLR_Degradation LDLR Degradation PCSK9->LDLR_Degradation Promotes LDLR_Surface Surface LDLR LDLR_Degradation->LDLR_Surface Reduces LDL_Uptake2 Increased LDL Uptake LDLR_Surface->LDL_Uptake2

Caption: Mechanisms of Action for Statins and this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Culture_Cells Culture HepG2 Cells Treat_Cells Treat Cells with Compounds Culture_Cells->Treat_Cells Prepare_Compounds Prepare PF-06815345 HCl & Statin Solutions Prepare_Compounds->Treat_Cells LDL_Uptake LDL Uptake Assay (Fluorescent LDL) Treat_Cells->LDL_Uptake LDLR_Expression LDLR Expression (Western Blot) Treat_Cells->LDLR_Expression HMG_CoA_Activity HMG-CoA Reductase Activity Assay Treat_Cells->HMG_CoA_Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treat_Cells->Cytotoxicity Data_Quantification Quantify Results LDL_Uptake->Data_Quantification LDLR_Expression->Data_Quantification HMG_CoA_Activity->Data_Quantification Cytotoxicity->Data_Quantification Comparison Compare Efficacy & Potency (e.g., IC50) Data_Quantification->Comparison

Caption: Workflow for In Vitro Comparison of PF-06815345 HCl and Statins.

Summary and Conclusion

This compound and statins employ distinct and complementary mechanisms to influence cholesterol homeostasis at the cellular level. Statins directly inhibit cholesterol synthesis, which secondarily upregulates LDLR expression. In contrast, this compound directly prevents the degradation of existing LDLRs.

The available in vitro data demonstrates that statins are potent inhibitors of HMG-CoA reductase, with IC50 values in the nanomolar range. This compound is a known inhibitor of PCSK9 with a reported IC50 in the micromolar range. A comprehensive head-to-head comparison of their functional cellular effects, such as LDL uptake and impact on LDLR protein levels under identical experimental conditions, would be highly valuable for the research community.

This guide provides a framework for understanding and comparing these two classes of compounds in an in vitro setting. The presented experimental protocols offer a starting point for researchers aiming to conduct their own comparative studies. Future in vitro research directly comparing this compound with various statins in assays measuring LDL uptake and LDLR protein expression will be critical for a more complete understanding of their relative efficacies at the cellular level.

References

A Comparative Guide to Next-Generation PCSK9 Inhibitors for Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. The first generation of PCSK9 inhibitors, primarily monoclonal antibodies, demonstrated profound efficacy in lowering low-density lipoprotein cholesterol (LDL-C). This guide provides a comparative benchmark of next-generation PCSK9 inhibitors, offering diverse mechanisms of action and administration routes. We will also briefly touch upon PF-06815345 hydrochloride, an early-stage oral inhibitor whose development was discontinued, to provide a broader context of the therapeutic landscape.

Mechanism of Action: A New Wave of Inhibition

While monoclonal antibodies bind to circulating PCSK9, next-generation inhibitors employ novel strategies to reduce PCSK9 levels or block its interaction with the LDL receptor (LDLR). These include small interfering RNA (siRNA) technology to halt PCSK9 synthesis, and oral small molecule inhibitors.

Below is a diagram illustrating the common signaling pathway of PCSK9 and the points of intervention for different inhibitor classes.

PCSK9_Pathway cluster_liver_cell Hepatocyte Golgi Golgi Secreted_PCSK9 Circulating PCSK9 Golgi->Secreted_PCSK9 Secretion LDLR LDLR Endosome Endosome LDLR->Endosome Internalization LDL_C LDL-C LDLR->LDL_C Binds to LDL-C PCSK9_Gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translation Endosome->LDLR Recycling (Inhibited by PCSK9) Lysosome Lysosome Endosome->Lysosome Degradation PCSK9_Protein->Golgi Processing Secreted_PCSK9->LDLR Binds to LDLR

Caption: The PCSK9 signaling pathway and its role in LDL receptor degradation.

Comparative Performance of Next-Generation PCSK9 Inhibitors

The following tables summarize the key characteristics and clinical trial data for prominent next-generation PCSK9 inhibitors.

Table 1: Mechanism of Action and Administration
Inhibitor Class Mechanism of Action Administration Route Dosing Frequency
Inclisiran Small Interfering RNA (siRNA)Inhibits hepatic synthesis of PCSK9 by degrading its mRNA.[1][2][3][4]Subcutaneous InjectionTwice a year (after initial doses).[5]
Enlicitide decanoate (B1226879) (MK-0616) Oral Macrocyclic PeptideBinds to PCSK9 and inhibits its interaction with the LDL receptor.[6][7]OralOnce daily.[6]
Lerodalcibep Recombinant Fusion ProteinA small binding protein fused to human serum albumin that blocks the PCSK9-LDLR interaction.[8]Subcutaneous InjectionOnce a month.[8]
Recaticimab Monoclonal AntibodyA humanized monoclonal antibody that binds to PCSK9.[9][10]Subcutaneous InjectionEvery 4, 8, or 12 weeks.[9][10]
This compound Oral Small MoleculePotent inhibitor of PCSK9.[11]OralNot established (Development discontinued).[12]
Table 2: Efficacy in LDL-C Reduction (Phase III & Late-Phase II Data)
Inhibitor Trial(s) Patient Population Baseline LDL-C Placebo-Adjusted LDL-C Reduction Other Lipid Effects
Inclisiran ORION-9, -10, -11ASCVD, ASCVD risk equivalents, HeFHElevated despite max tolerated statins~51% at month 17.[5][13]Significant reductions in non-HDL-C, ApoB, and Lp(a).
Enlicitide decanoate (MK-0616) Phase 2bHypercholesterolemia with a spectrum of ASCVD riskMean ~120 mg/dLUp to 60.9% at 8 weeks (30 mg dose).[14][15]Reductions in ApoB (up to 51.8%) and non-HDL-C (up to 55.8%).[14]
Lerodalcibep LIBerate-HeFHHeterozygous Familial Hypercholesterolemia (HeFH)Mean ~3.88 mmol/L~65% at mean of weeks 22 and 24.[8]Significant reductions in non-HDL-C, ApoB, and Lp(a).[16]
Recaticimab REMAIN-2Nonfamilial hypercholesterolemia on statinsNot specified53.4% to 62.2% at 24 weeks across different dosing regimens.[10][17]Significant reductions in non-HDL-C, ApoB, and Lp(a).[10]
This compound NCT02654899 (Phase 1, terminated)Healthy SubjectsNot applicableEfficacy data not available.[12]Not applicable.
Table 3: Safety and Tolerability Profile
Inhibitor Common Adverse Events Serious Adverse Events
Inclisiran Injection site reactions (mild to moderate), arthralgia, bronchitis.[18][19]No significant difference in serious adverse events compared to placebo in major trials.
Enlicitide decanoate (MK-0616) Well-tolerated in Phase 2b, with no dose-dependent increase in adverse events. The most common AE was COVID-19 infection.[20]No serious adverse events related to the drug were reported in the Phase 2b study.[15]
Lerodalcibep Mild to moderate injection site reactions.[8]Lower incidence of serious adverse events compared to placebo in the LIBerate-HeFH trial (2.8% vs 5.7%).[8]
Recaticimab Injection site reactions. Overall rates of treatment-related adverse events were comparable to placebo.[9][21]Safety profile comparable to placebo.[22]
This compound Data not available due to early trial termination.[12]Data not available.[12]

Experimental Protocols

Here we outline key experimental methodologies for the preclinical and clinical assessment of PCSK9 inhibitors.

In Vitro PCSK9 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PCSK9.

  • Methodology:

    • PCSK9-LDLR Binding Assay: A solid-phase ELISA-based assay can be used.[7]

      • Recombinant human LDLR is coated onto microplates.

      • A constant concentration of recombinant human PCSK9 is pre-incubated with varying concentrations of the test inhibitor.

      • The mixture is then added to the LDLR-coated wells.

      • Bound PCSK9 is detected using a specific anti-PCSK9 antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate to generate a colorimetric or chemiluminescent signal.

      • The signal intensity is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

in_vitro_workflow Start Start Coat_Plate Coat microplate with recombinant LDLR Start->Coat_Plate Pre_Incubate Pre-incubate recombinant PCSK9 with test inhibitor (various concentrations) Coat_Plate->Pre_Incubate Add_Mixture Add PCSK9-inhibitor mixture to LDLR-coated plate Pre_Incubate->Add_Mixture Incubate_Bind Incubate to allow PCSK9-LDLR binding Add_Mixture->Incubate_Bind Wash Wash to remove unbound PCSK9 Incubate_Bind->Wash Add_Antibody Add enzyme-conjugated anti-PCSK9 antibody Wash->Add_Antibody Incubate_Detect Incubate for detection Add_Antibody->Incubate_Detect Wash_2 Wash to remove unbound antibody Incubate_Detect->Wash_2 Add_Substrate Add substrate and measure signal Wash_2->Add_Substrate Analyze Analyze data and calculate IC50 Add_Substrate->Analyze End End Analyze->End ldl_uptake_workflow Start Start Culture_Cells Culture HepG2 cells in multi-well plates Start->Culture_Cells Treat_Cells Treat cells with PCSK9 and test inhibitor Culture_Cells->Treat_Cells Add_LDL Add fluorescently labeled LDL Treat_Cells->Add_LDL Incubate_Uptake Incubate to allow LDL uptake Add_LDL->Incubate_Uptake Wash_Cells Wash to remove unbound LDL Incubate_Uptake->Wash_Cells Quantify_Fluorescence Quantify internalized LDL via fluorescence microscopy/plate reader Wash_Cells->Quantify_Fluorescence Analyze_Data Analyze data to determine effect on LDL uptake Quantify_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Personal protective equipment for handling PF-06815345 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PF-06815345 Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.

Hazard Summary: this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound with appropriate personal protective equipment and to adhere to the safety protocols outlined below. The toxicological properties of this compound have not been fully investigated.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure to this compound. The selection of PPE should be based on the specific laboratory procedures being performed.

Activity Required Personal Protective Equipment
Receiving and Unpacking Chemotherapy gloves. If the container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[2]
Weighing and Aliquoting (Dry Powder) Chemotherapy gloves (double-gloving recommended), impervious gown, hair cover, shoe covers, eye and face protection (safety goggles and face shield), and respiratory protection (N95 or higher).[3]
Solution Preparation and Handling Double chemotherapy gloves, impervious gown, and eye protection.[3] Work should be conducted in a chemical fume hood or a biological safety cabinet.
Administering to Animals Two pairs of chemotherapy gloves and a gown resistant to permeability by hazardous drugs are required for administering injectable forms.[3]
Waste Disposal Chemotherapy gloves, impervious gown, and eye protection.
Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Situation First Aid and Response Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.
Accidental Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and collect it in a sealed container for disposal.[1] Clean the spill area thoroughly.
Handling and Storage Protocols

Handling:

  • Use this product only in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Change contaminated clothing immediately.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including empty containers, disposable PPE, and absorbent materials, in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection_Workflow cluster_0 PPE Selection for Handling this compound start Identify Handling Task weighing Weighing/Aliquoting (Dry Powder) start->weighing solution Solution Preparation/ Handling start->solution admin Administration start->admin disposal Waste Disposal start->disposal ppe_high Full PPE Required: - Double Chemotherapy Gloves - Impervious Gown - Hair/Shoe Covers - Eye/Face Protection - Respiratory Protection weighing->ppe_high ppe_medium Standard PPE: - Double Chemotherapy Gloves - Impervious Gown - Eye Protection solution->ppe_medium admin->ppe_medium ppe_low Basic PPE: - Chemotherapy Gloves - Impervious Gown - Eye Protection disposal->ppe_low

Caption: PPE selection workflow based on the handling task.

Spill_Response_Workflow cluster_1 Chemical Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor/ Safety Officer evacuate->notify don_ppe Don Appropriate PPE (including respiratory protection) notify->don_ppe contain Contain the Spill (use absorbent pads) don_ppe->contain collect Collect Spill Material (into a sealed container) contain->collect clean Clean and Decontaminate Spill Area collect->clean dispose Dispose of Waste as Hazardous Material clean->dispose report Document the Incident dispose->report

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.